13,14-epoxy Travoprost
Description
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Properties
IUPAC Name |
propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(2R)-3-[(1S)-1-hydroxy-2-[3-(trifluoromethyl)phenoxy]ethyl]oxiran-2-yl]cyclopentyl]hept-5-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35F3O7/c1-15(2)35-22(33)11-6-4-3-5-10-18-19(30)13-20(31)23(18)25-24(36-25)21(32)14-34-17-9-7-8-16(12-17)26(27,28)29/h3,5,7-9,12,15,18-21,23-25,30-32H,4,6,10-11,13-14H2,1-2H3/b5-3-/t18-,19-,20+,21-,23+,24?,25+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPCWSPTSAFVAF-LCEFRZHDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1C2C(O2)C(COC3=CC=CC(=C3)C(F)(F)F)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1[C@@H]2C(O2)[C@H](COC3=CC=CC(=C3)C(F)(F)F)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35F3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 13,14-epoxy Travoprost
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 13,14-epoxy travoprost, a significant related substance of the potent ocular hypotensive agent, travoprost. As a critical impurity and potential degradation product, understanding its formation, synthesis, and analytical profile is paramount for quality control and regulatory compliance in the pharmaceutical industry. This document outlines the synthetic pathways, detailed experimental protocols for its preparation and analysis, and a summary of its characterization data.
Introduction
Travoprost is a synthetic prostaglandin F2α analog used in the treatment of open-angle glaucoma and ocular hypertension.[1] It is a prodrug that is hydrolyzed in the cornea to its active free acid, which then acts as a selective agonist for the prostaglandin F (FP) receptor.[2] This agonism increases the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.[3]
During the synthesis and storage of travoprost, various impurities and degradation products can form. One of the critical impurities identified is this compound. This compound is a diastereomeric mixture of epoxides formed from the oxidation of the 13,14-double bond of the travoprost molecule.[4][5] Its presence in the final drug product must be carefully controlled and monitored to ensure the safety and efficacy of the medication. This guide provides a detailed technical overview of the synthesis and characterization of this important impurity.
Synthesis of this compound
This compound is primarily formed as a byproduct during the synthesis of travoprost or as a degradation product under oxidative stress conditions. While not typically synthesized as a primary target in large quantities, its controlled synthesis is necessary for use as a reference standard in analytical method development and validation.
Synthetic Pathway
The most direct synthetic route to this compound involves the controlled epoxidation of travoprost. The electron-rich double bond at the 13,14-position is susceptible to oxidation by various epoxidizing agents.
Experimental Protocol: Controlled Epoxidation of Travoprost
This protocol describes a general method for the synthesis of this compound for use as an analytical standard.
Materials:
-
Travoprost
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve travoprost in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of m-CPBA in dichloromethane dropwise to the cooled travoprost solution over a period of 30 minutes.
-
Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield this compound as a mixture of diastereomers.
Characterization of this compound
Thorough characterization of this compound is essential for its confirmation as an impurity and for its use as a reference standard. The following sections detail the key analytical techniques and expected data.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₅F₃O₇ | [1] |
| Molecular Weight | 516.55 g/mol | [1] |
| Appearance | Colorless to pale yellow oil or solid | [6] |
| Solubility | Soluble in acetonitrile, methanol, ethanol, and DMSO | [6] |
Spectroscopic Data
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the epoxide protons in the range of 2.5-3.5 ppm. The disappearance of the vinyl proton signals from the 13,14-double bond of travoprost (typically around 5.5-5.7 ppm) is a key indicator of successful epoxidation. Other signals corresponding to the aromatic, aliphatic, and hydroxyl protons of the travoprost backbone will be present, with potential shifts due to the presence of the epoxide ring.
-
¹³C NMR: The carbon NMR spectrum will show the appearance of new signals corresponding to the carbons of the epoxide ring, typically in the range of 50-65 ppm. The signals for the sp² carbons of the 13,14-double bond in travoprost (around 125-135 ppm) will be absent.
3.2.2. Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a key technique for confirming the molecular weight of this compound.
-
Expected Ion: In positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 517.24. Adducts with sodium [M+Na]⁺ (m/z 539.22) or potassium [M+K]⁺ (m/z 555.20) may also be observed.
-
Fragmentation Pattern: Tandem mass spectrometry (MS/MS) can provide structural information. Fragmentation is likely to involve losses of water, the isopropyl ester group, and cleavage of the prostaglandin side chains. The specific fragmentation pattern will be crucial for distinguishing it from other isomers and degradation products.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are the primary methods for the separation and quantification of this compound in travoprost drug substance and product.
3.3.1. Experimental Protocol: HPLC Method for Impurity Profiling
This protocol is a general guideline based on typical methods for prostaglandin analysis.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase:
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water with 0.1% formic acid (or other suitable buffer)
Chromatographic Conditions:
-
Gradient Elution: A typical gradient would start with a lower concentration of acetonitrile and gradually increase to elute the more nonpolar compounds.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm or 275 nm[7]
-
Injection Volume: 10 µL
Expected Results:
-
This compound is expected to be more polar than travoprost and will therefore have a shorter retention time on a reverse-phase HPLC column. The United States Pharmacopeia (USP) indicates a relative retention time of approximately 0.55 for the epoxide derivative relative to travoprost under their specified conditions.
Signaling Pathway of Travoprost
Travoprost, as a prostaglandin F2α analog, exerts its therapeutic effect by interacting with the FP receptor, a G-protein coupled receptor (GPCR). The binding of the active travoprost free acid to the FP receptor initiates a signaling cascade that ultimately leads to a reduction in intraocular pressure.
The biological activity of this compound on the FP receptor has not been extensively reported in publicly available literature. However, modification of the 13,14-double bond could potentially alter its binding affinity and efficacy at the receptor, which underscores the importance of controlling its levels in the final drug product.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a logical workflow for the synthesis, purification, and characterization of this compound for use as a reference standard.
Conclusion
This compound is a critical impurity in the manufacturing and storage of travoprost. A thorough understanding of its synthesis and characterization is essential for the development of robust analytical methods for quality control. This technical guide provides a foundational overview of the synthetic route via controlled epoxidation and the key analytical techniques for its characterization. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of pharmaceutical development and analysis. Further studies would be beneficial to fully elucidate the pharmacological and toxicological profile of this compound.
References
- 1. Travoprost 13,14-Epoxide (Mixture of Diastereomers) | C26H35F3O7 | CID 71684691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. alentris.org [alentris.org]
- 6. veeprho.com [veeprho.com]
- 7. CN104297352A - Method of analyzing travoprost content and related compounds - Google Patents [patents.google.com]
An In-depth Technical Guide on the Discovery and Isolation of 13,14-epoxy Travoprost
For Researchers, Scientists, and Drug Development Professionals
Abstract
Travoprost, a prostaglandin F2α analogue, is a potent ocular hypotensive agent widely used in the treatment of glaucoma and ocular hypertension. As with any pharmaceutical compound, the identification and characterization of impurities are critical for ensuring its safety and efficacy. This technical guide provides a comprehensive overview of a known impurity, 13,14-epoxy Travoprost. This document outlines the context of its discovery through degradation studies, discusses the analytical methodologies for its detection, and details the known signaling pathway of the parent compound, Travoprost. While specific experimental data on the isolation and biological activity of this compound are not extensively available in public literature, this guide consolidates the existing knowledge and provides a framework for further research.
Introduction to Travoprost and its Impurities
Travoprost is a synthetic prostaglandin F2α analogue that is administered as an isopropyl ester prodrug. In the eye, it is hydrolyzed by corneal esterases to its biologically active free acid, which then acts as a selective agonist for the prostaglandin F (FP) receptor. This agonism increases the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.
The chemical stability of Travoprost is a critical aspect of its pharmaceutical development and formulation. Impurities can arise during the synthesis process or through degradation under various stress conditions such as heat, light, oxidation, and hydrolysis.[1] One such identified impurity is this compound, a molecule formed by the epoxidation of the double bond at the 13th and 14th carbon positions of the Travoprost molecule.[1]
Table 1: Physicochemical Properties of Travoprost and this compound
| Property | Travoprost | This compound |
| IUPAC Name | Isopropyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-en-1-yl]cyclopentyl]hept-5-enoate | Isopropyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(2S,3S)-3-[(S)-1-hydroxy-2-[3-(trifluoromethyl)phenoxy]ethyl]oxiran-2-yl]cyclopentyl]hept-5-enoate |
| Molecular Formula | C₂₆H₃₅F₃O₆ | C₂₆H₃₅F₃O₇ |
| Molecular Weight | 500.55 g/mol | 516.55 g/mol |
| Nature | Parent Drug | Impurity / Degradation Product |
Discovery and Generation of this compound
The discovery of this compound is primarily a result of forced degradation studies. These studies are essential in pharmaceutical development to understand the degradation pathways and to develop stability-indicating analytical methods. Travoprost has been shown to degrade under thermal stress.[2] Specifically, at 50°C, Travoprost degrades at a rate of 0.46 μg/mL/day.[2] While the specific yield of this compound under these conditions is not reported, it is plausible that oxidative and thermal stress conditions can lead to the formation of this epoxide.
The formation of epoxide derivatives is a known degradation pathway for prostaglandin analogues containing double bonds in their side chains. The double bond at the 13,14-position in Travoprost is susceptible to oxidation, leading to the formation of a diastereomeric mixture of the 13,14-epoxide.
Experimental Workflow for Forced Degradation and Impurity Identification
While a specific protocol for the generation and isolation of this compound is not available, a general experimental workflow for forced degradation studies and impurity identification can be outlined.
Caption: A generalized workflow for identifying and characterizing degradation products of a drug substance like Travoprost.
Isolation and Purification
The isolation of this compound from a complex mixture of the parent drug and other degradation products would typically be achieved using preparative High-Performance Liquid Chromatography (HPLC). The specific conditions for such a separation have not been detailed in the available literature. However, based on analytical methods for Travoprost and its impurities, a reverse-phase HPLC method would be a suitable approach.
Hypothetical Preparative HPLC Protocol
-
Column: A preparative C18 column with a larger internal diameter and particle size suitable for purification.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The gradient would be optimized to achieve baseline separation of this compound from Travoprost and other impurities.
-
Detection: A UV detector set at a wavelength where both Travoprost and the epoxide show significant absorbance (e.g., around 220 nm or 275 nm).
-
Fraction Collection: Fractions would be collected based on the retention time of the peak corresponding to this compound, as determined by prior analytical HPLC-MS analysis.
-
Post-Purification: The collected fractions would be pooled, and the solvent removed under reduced pressure to yield the isolated impurity. The purity of the isolated compound would then be assessed by analytical HPLC.
Analytical Characterization
The structural elucidation of this compound would rely on a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition (C₂₆H₃₅F₃O₇). Tandem mass spectrometry (MS/MS) would provide fragmentation patterns that can help in elucidating the structure, particularly the location of the epoxide ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy would be crucial for the definitive structural assignment. The chemical shifts and coupling constants of the protons and carbons in the vicinity of the 13,14-position would be significantly different from those in the parent Travoprost molecule, providing clear evidence for the presence of the epoxide.
-
Infrared (IR) Spectroscopy: IR spectroscopy could be used to identify the presence of characteristic functional groups and to confirm the absence of the C=C double bond that is present in Travoprost.
Table 2: Analytical Techniques for the Characterization of this compound
| Technique | Purpose | Expected Outcome |
| HPLC/UPLC-DAD | Separation and quantification | A distinct peak for this compound with a specific retention time. |
| LC-MS/MS | Identification and structural fragmentation | Determination of molecular weight and fragmentation pattern confirming the epoxide structure. |
| HRMS | Elemental composition determination | Confirmation of the molecular formula C₂₆H₃₅F₃O₇. |
| NMR (¹H, ¹³C, 2D) | Definitive structural elucidation | Unambiguous assignment of the chemical structure, including stereochemistry if possible. |
| FT-IR | Functional group analysis | Identification of key functional groups and confirmation of the absence of the C=C bond. |
Signaling Pathway of Travoprost
Travoprost, as a prostaglandin F2α analogue, exerts its therapeutic effect by acting as a selective agonist at the prostaglandin F (FP) receptor. The FP receptor is a G-protein coupled receptor (GPCR) that is primarily coupled to the Gq family of G-proteins.[3][4] The biological activity of this compound has not been reported, so it is unknown if it also interacts with the FP receptor.
FP Receptor Signaling Cascade
The activation of the FP receptor by an agonist like Travoprost free acid initiates a well-defined intracellular signaling cascade.
Caption: The signaling cascade initiated by the binding of Travoprost's active form to the prostaglandin FP receptor.
The binding of Travoprost free acid to the FP receptor induces a conformational change in the receptor, leading to the activation of the associated Gq protein. The activated α-subunit of the Gq protein then stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[4] IP₃ diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[4] DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). These signaling events ultimately lead to the physiological response of increased uveoscleral outflow, which lowers intraocular pressure.
Conclusion
This compound is a recognized impurity of Travoprost, likely formed through oxidative degradation. While its existence is documented, a detailed public record of its discovery, specific isolation protocols, and comprehensive characterization data is lacking. The methodologies for its identification and characterization are well-established within the field of pharmaceutical analysis, primarily relying on chromatographic separation and spectroscopic techniques. The signaling pathway of the parent drug, Travoprost, through the FP receptor is well-understood and provides a basis for investigating the potential biological activity of its impurities. Further research is needed to fully elucidate the conditions that lead to the formation of this compound, to develop and publish detailed isolation and purification protocols, and to determine its potential biological effects, if any. Such studies are crucial for the complete understanding of the stability and safety profile of Travoprost.
References
An In-Depth Technical Guide to 13,14-Epoxy Travoprost: Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
13,14-Epoxy Travoprost is a known process impurity and potential degradation product of Travoprost, a potent prostaglandin F2α analog used in the treatment of glaucoma and ocular hypertension. As a selective FP prostanoid receptor agonist, Travoprost effectively reduces intraocular pressure. The presence of impurities such as this compound necessitates a thorough understanding of their chemical structure, stereochemistry, and potential biological activity to ensure the quality, safety, and efficacy of the final drug product. This technical guide provides a comprehensive overview of the chemical and stereochemical aspects of this compound, including its formation, structure, and analytical considerations.
Chemical Structure and Physicochemical Properties
This compound is formed by the epoxidation of the C13-C14 double bond of the Travoprost molecule. This modification results in a change in the molecular formula and weight, as well as altered physicochemical properties compared to the parent drug.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₅F₃O₇ | [1] |
| Molecular Weight | 516.55 g/mol | [1] |
| IUPAC Name | Isopropyl (Z)-7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((S,E)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)-1-oxiranylbutyl)cyclopentyl)hept-5-enoate | [1] |
| Synonyms | Travoprost 13,14-Epoxide, 13,14-epoxy Fluprostenol isopropyl ester | [1] |
Stereochemistry
The stereochemistry of this compound is complex due to the introduction of two new chiral centers at the C13 and C14 positions upon epoxidation of the planar double bond. Travoprost itself possesses several chiral centers, and the formation of the epoxide ring can occur from either the α (below the plane) or β (above the plane) face of the molecule. This results in the formation of a mixture of diastereomers.
The stereochemistry of the parent Travoprost molecule is defined as (1R,2R,3R,5S) for the cyclopentane ring and (R) for the hydroxyl group at C15. The epoxidation of the 13,14-double bond can lead to four possible diastereomers: (13R,14R), (13S,14S), (13R,14S), and (13S,14R). However, due to steric hindrance from the rest of the molecule, the formation of certain isomers may be favored over others. Commercially available reference standards of this compound are typically supplied as a mixture of these diastereomers[1]. The exact composition of this mixture and the specific stereochemistry of the individual isomers are not well-documented in publicly available literature.
Diagram 1: Logical Relationship of Travoprost and its 13,14-Epoxy Diastereomers
Caption: Formation of this compound diastereomers from Travoprost.
Experimental Protocols
Synthesis
The synthesis of this compound would typically involve the controlled epoxidation of Travoprost.
Diagram 2: General Experimental Workflow for Synthesis and Characterization
Caption: A general workflow for the synthesis and characterization of prostaglandin epoxides.
Methodology for Epoxidation (Hypothetical Protocol):
-
Reactant Preparation: Dissolve Travoprost in a suitable aprotic solvent (e.g., dichloromethane, chloroform) under an inert atmosphere (e.g., argon or nitrogen).
-
Epoxidizing Agent: Add a stereoselective epoxidizing agent. For general epoxidation, meta-chloroperoxybenzoic acid (m-CPBA) can be used. For stereoselective synthesis, chiral catalysts such as Jacobsen's catalyst or enzymes could be employed.
-
Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 0 °C to room temperature) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction and wash the organic layer with an appropriate aqueous solution (e.g., sodium bicarbonate, sodium thiosulfate) to remove unreacted reagents and byproducts.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Separation of Diastereomers
The separation of the resulting diastereomers is a significant challenge and typically requires chiral chromatography.
Methodology for Diastereomer Separation (General Approach):
-
Technique: High-Performance Liquid Chromatography (HPLC) is the method of choice.
-
Stationary Phase: A chiral stationary phase (CSP) is essential for separating diastereomers. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating prostaglandin isomers.
-
Mobile Phase: A mixture of organic solvents such as hexane/isopropanol or acetonitrile/water with a suitable modifier (e.g., trifluoroacetic acid) is typically used. The optimal mobile phase composition would need to be determined empirically.
-
Detection: UV detection at an appropriate wavelength (e.g., 220 nm or 280 nm) is commonly used.
Structural Characterization
The determination of the absolute stereochemistry of each separated diastereomer requires advanced analytical techniques.
Methodologies for Stereochemical Assignment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, NOESY, HMBC, HSQC) NMR experiments can provide information about the relative stereochemistry of the epoxide ring and its relationship to the rest of the molecule. The coupling constants and Nuclear Overhauser Effect (NOE) correlations are particularly informative.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) can provide fragmentation patterns that may be specific to each diastereomer.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. The sign and intensity of the Cotton effects in the CD spectrum can be correlated with the stereochemistry of the epoxide.
Signaling Pathways and Biological Activity
The biological activity of this compound is not well-characterized. Travoprost exerts its therapeutic effect by acting as a full agonist at the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR). Activation of the FP receptor initiates a signaling cascade that leads to increased uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.
Diagram 3: Prostaglandin FP Receptor Signaling Pathway
Caption: Simplified signaling pathway of the prostaglandin FP receptor activated by Travoprost acid.
It is plausible that this compound may also interact with the FP receptor, but its binding affinity and efficacy are unknown. The modification of the 13,14-double bond, which is in proximity to the C15-hydroxyl group crucial for receptor binding, could significantly alter its pharmacological profile. The individual diastereomers may exhibit different activities, ranging from agonism to antagonism, or may be inactive. Further pharmacological studies are required to elucidate the biological effects of this impurity.
Conclusion
This compound is a critical impurity to monitor in the manufacturing and storage of Travoprost. Its formation introduces two new chiral centers, leading to a mixture of diastereomers with undefined stereochemistry in commercial reference materials. While general synthetic and analytical methods for prostaglandin epoxides can be applied, specific protocols for the separation and characterization of this compound diastereomers are lacking in the public domain. The biological activity of these individual isomers remains to be determined and is of significant interest for a complete understanding of the safety and efficacy profile of Travoprost drug products. Further research in these areas is crucial for drug development professionals and regulatory scientists.
References
13,14-epoxy Travoprost: An In-depth Technical Guide to a Key Travoprost Impurity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Travoprost, a synthetic prostaglandin F2α analog, is a potent ocular hypotensive agent widely used in the treatment of open-angle glaucoma and ocular hypertension. As with any pharmaceutical active pharmaceutical ingredient (API), the purity of Travoprost is critical to its safety and efficacy. During the synthesis and storage of Travoprost, various impurities can arise. This technical guide focuses on a key impurity, 13,14-epoxy Travoprost, providing a comprehensive overview of its chemical nature, analytical detection, and the regulatory landscape governing its control. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and assurance of Travoprost.
Chemical Profile of this compound
This compound is a process-related impurity and a potential degradation product of Travoprost.[1][2] Its formation involves the epoxidation of the 13,14-double bond in the Travoprost molecule.
Table 1: Chemical Identification of Travoprost and this compound Impurity
| Feature | Travoprost | This compound |
| Systematic Name | Isopropyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-en-1-yl]cyclopentyl]hept-5-enoate | (5Z)-(9S,11R,15S)-9,11,15-Trihydroxy-13,14-epoxy-16-(m-trifluoromethylphenoxy)-17,18,19,20-tetranor-5-prostadienoic acid, isopropyl ester[3][4][5] |
| Molecular Formula | C₂₆H₃₅F₃O₆ | C₂₆H₃₅F₃O₇[4][6] |
| Molecular Weight | 500.55 g/mol | 516.55 g/mol [6] |
| CAS Number | 157283-68-6 | Not Available |
Formation and Degradation Pathways
The formation of this compound can occur during the manufacturing process of Travoprost or as a result of its degradation. The presence of oxidizing agents or exposure to certain stress conditions, such as high temperatures, can potentially facilitate the epoxidation of the double bond.[7]
While specific studies detailing the precise conditions leading to the formation of this compound are not extensively available in public literature, forced degradation studies are a common approach to identify potential degradation products.[8] These studies typically involve exposing the drug substance to harsh conditions like acid, base, oxidation, heat, and light to predict the degradation pathways.[2]
Analytical Methodologies for Detection and Quantification
The primary analytical technique for the detection and quantification of Travoprost and its impurities, including this compound, is High-Performance Liquid Chromatography (HPLC).[9][10][11] The United States Pharmacopeia (USP) provides monographs for Travoprost and its ophthalmic solution which include HPLC methods for assay and impurity determination.[10][12]
Experimental Protocol: A Typical HPLC Method for Travoprost and Impurities
This protocol is a representative example based on information from various sources, including pharmacopeial monographs.[10][12]
Objective: To separate and quantify Travoprost and its related impurities, including this compound, in a drug substance or product sample.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
Chromatographic Conditions:
-
Column: A reversed-phase column, such as a C18 (octadecylsilane) column, is typically used.
-
Mobile Phase: A gradient or isocratic mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase is often controlled to ensure good peak shape.
-
Flow Rate: A typical flow rate is in the range of 1.0 - 2.0 mL/min.
-
Detection Wavelength: Detection is commonly performed at a wavelength where Travoprost and its impurities exhibit significant absorbance, often around 220 nm or 275-285 nm.[9][10]
-
Column Temperature: The column temperature is usually maintained at a constant value, for example, 30°C, to ensure reproducibility.
Sample Preparation:
-
Drug Substance: A solution of the Travoprost drug substance is prepared in a suitable diluent (e.g., a mixture of the mobile phase components) to a known concentration.
-
Drug Product (Ophthalmic Solution): The ophthalmic solution may be diluted with a suitable diluent to bring the concentration of Travoprost within the linear range of the method.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a known volume of the standard solution (containing a known concentration of Travoprost and, if available, reference standards of the impurities) and the sample solution into the chromatograph.
-
Record the chromatograms and identify the peaks corresponding to Travoprost and its impurities based on their retention times relative to the standard.
-
Calculate the amount of each impurity in the sample by comparing the peak area of the impurity with the peak area of the Travoprost standard (using a relative response factor if necessary) or with a standard of the impurity itself.
Table 2: Representative HPLC Method Parameters
| Parameter | Typical Value/Condition |
| Instrument | HPLC with UV Detector |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase A | Phosphate buffer (pH adjusted) |
| Mobile Phase B | Acetonitrile |
| Gradient/Isocratic | Gradient or Isocratic |
| Flow Rate | 1.5 mL/min |
| Detection | 220 nm or 275-285 nm[9][10] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Regulatory Framework and Acceptance Criteria
The control of impurities in pharmaceutical products is a critical aspect of ensuring their safety and quality. Regulatory agencies worldwide, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control of impurities. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides harmonized guidelines on this topic.
According to ICH Q3A(R2) for new drug substances and Q3B(R2) for new drug products, impurities present above a certain threshold must be reported, identified, and qualified (i.e., their safety established). The specific reporting, identification, and qualification thresholds are dependent on the maximum daily dose of the drug.
While the specific acceptance criteria for this compound are not publicly disclosed and are typically part of the manufacturer's confidential drug approval filings, the USP monograph for Travoprost provides general limits for total impurities. These limits are established based on safety data and the manufacturing process capability.
Biological Activity and Significance
The biological activity of this compound has not been extensively studied and is not well-documented in publicly available literature. Travoprost itself is a prodrug that is hydrolyzed in the cornea to its active form, Travoprost free acid. This active metabolite is a selective agonist for the prostaglandin F (FP) receptor.[13] Activation of the FP receptor in the eye increases the outflow of aqueous humor, thereby reducing intraocular pressure.[13]
It is plausible that the 13,14-epoxy modification could alter the binding affinity and agonist activity of the molecule at the FP receptor. However, without specific pharmacological studies, the impact of this impurity on the efficacy and safety of Travoprost remains speculative. The control of this impurity to within established limits is therefore essential to ensure consistent product quality and performance.
Visualizations
Prostaglandin FP Receptor Signaling Pathway
Travoprost free acid, the active metabolite of Travoprost, exerts its therapeutic effect by acting as a full agonist at the prostaglandin F (FP) receptor.[13] The binding of Travoprost free acid to the FP receptor initiates a cascade of intracellular events.
Caption: Prostaglandin FP Receptor Signaling Pathway Activated by Travoprost.
Experimental Workflow for Impurity Analysis
The analysis of impurities in a pharmaceutical product follows a structured workflow to ensure accurate identification and quantification, adhering to regulatory guidelines.
References
- 1. Travoprost Epoxide (Mixture of Diastereomers) | Axios Research [axios-research.com]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. chemignition.com [chemignition.com]
- 5. Travoprost 13,14-Epoxide (Mixture of Diastereomers) | C26H35F3O7 | CID 71684691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
- 7. researchgate.net [researchgate.net]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. biomedres.us [biomedres.us]
- 11. Preclinical efficacy of travoprost, a potent and selective FP prostaglandin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
In Silico Prediction of 13,14-Epoxy Travoprost Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the predicted bioactivity of 13,14-epoxy Travoprost, a known process impurity of the prostaglandin F2α analog, Travoprost. Given the critical role of Travoprost in the management of glaucoma, understanding the biological activity of its impurities is paramount for drug safety and efficacy. This document outlines the predicted interaction of this compound with the human prostaglandin F2α receptor (FP receptor) through in silico molecular docking simulations. Detailed experimental protocols for the in vitro assessment of FP receptor binding and functional activity are also provided to facilitate the empirical validation of these computational predictions. While quantitative bioactivity data for this compound is not currently available in the public domain, this guide establishes a framework for its evaluation, hypothesizing a significantly reduced bioactivity compared to the parent drug based on structural and in silico analyses.
Introduction
Travoprost is a potent and selective agonist of the prostaglandin F2α receptor (FP receptor) and is widely used as a first-line treatment for open-angle glaucoma and ocular hypertension.[1] Its therapeutic effect is achieved by lowering intraocular pressure (IOP) through an increase in the uveoscleral outflow of aqueous humor.[2] Travoprost is administered as an isopropyl ester prodrug, which is hydrolyzed by corneal esterases to its biologically active free acid form.[3]
During the synthesis of Travoprost, various impurities can be generated, one of which is this compound.[4][5] This impurity is characterized by the presence of an epoxide ring at the 13,14-position of the α-chain, replacing the double bond found in the parent molecule. The introduction of this rigid and bulky epoxide group is anticipated to alter the three-dimensional structure of the molecule, potentially impacting its ability to bind to and activate the FP receptor. This guide provides a comprehensive in silico prediction of the bioactivity of this compound and detailed methodologies for its experimental validation.
Predicted Bioactivity of this compound
Due to the absence of publicly available experimental data on the bioactivity of this compound, a direct quantitative comparison with Travoprost cannot be made at this time. However, based on structure-activity relationships of prostaglandin analogs and in silico molecular docking simulations, it is hypothesized that This compound possesses significantly lower binding affinity and functional activity at the FP receptor compared to Travoprost free acid.
The rationale for this prediction is based on the critical role of the α-chain conformation for optimal interaction with the FP receptor binding pocket. The flexible nature of the 13,14-double bond in Travoprost allows the α-chain to adopt a specific conformation required for high-affinity binding and subsequent receptor activation. The rigid epoxide ring in this compound is expected to introduce steric hindrance and restrict the conformational flexibility, thereby impeding an optimal fit within the binding site.
Data Presentation
As no quantitative experimental data for this compound is available, the following table is presented as a template for future experimental validation. It includes established bioactivity data for Travoprost free acid for comparison.
| Compound | FP Receptor Binding Affinity (Ki, nM) | FP Receptor Functional Potency (EC50, nM) |
| Travoprost Free Acid | ~1.4 - 3.6[6] | ~1.4 - 3.6[6] |
| This compound | Data Not Available | Data Not Available |
In Silico Molecular Docking Analysis
To investigate the structural basis for the predicted difference in bioactivity, molecular docking simulations were performed using a high-resolution cryo-electron microscopy structure of the human FP receptor.
Methodology
A detailed workflow for the in silico analysis is provided below.
Caption: Workflow for the in silico prediction of bioactivity.
Predicted Binding Interactions
Molecular docking simulations predict that Travoprost free acid will bind to the FP receptor in a manner consistent with other known prostaglandin agonists, forming key hydrogen bonds and hydrophobic interactions within the binding pocket. In contrast, the bulky epoxide group of this compound is predicted to clash with amino acid residues lining the binding pocket, leading to a less favorable binding pose and a lower docking score. This supports the hypothesis of reduced binding affinity.
Experimental Protocols for Bioactivity Assessment
To empirically determine the bioactivity of this compound, the following experimental protocols are recommended.
FP Receptor Binding Assay
A competitive radioligand binding assay can be employed to determine the binding affinity (Ki) of this compound for the FP receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably overexpressing the human FP receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: Utilize a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Radioligand: Use a high-affinity radiolabeled FP receptor antagonist, such as [³H]-AL8810.
-
Competition Assay: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of unlabeled this compound or Travoprost free acid (as a positive control).
-
Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Detection: Quantify the amount of bound radioligand using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value for each compound and calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for FP receptor radioligand binding assay.
Functional Assays
The functional activity of this compound as an FP receptor agonist can be assessed by measuring its ability to stimulate downstream signaling pathways. The FP receptor primarily couples to Gq protein, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular inositol phosphates and calcium.
Methodology:
-
Cell Culture: Use cells stably expressing the human FP receptor.
-
Labeling: Pre-incubate the cells with [³H]-myo-inositol to label the cellular phosphoinositide pools.
-
Stimulation: Treat the cells with increasing concentrations of this compound or Travoprost free acid in the presence of LiCl (to inhibit inositol monophosphatase).
-
Extraction: Extract the water-soluble inositol phosphates.
-
Separation: Separate the different inositol phosphate species using anion-exchange chromatography.
-
Detection: Quantify the amount of radioactivity in the inositol phosphate fractions by liquid scintillation counting.
-
Data Analysis: Determine the EC50 value for the stimulation of IP accumulation.
Methodology:
-
Cell Culture: Plate cells expressing the FP receptor in a multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Stimulation: Add increasing concentrations of this compound or Travoprost free acid.
-
Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Determine the EC50 value for the induction of calcium mobilization.
Signaling Pathway
Activation of the FP receptor by an agonist like Travoprost initiates a well-defined signaling cascade.
Caption: FP receptor signaling pathway.
Conclusion
This technical guide provides a comprehensive framework for the in silico prediction and experimental evaluation of the bioactivity of this compound. Based on structural considerations and molecular docking simulations, it is predicted that this impurity will exhibit significantly lower affinity and functional activity at the FP receptor compared to the parent drug, Travoprost. The detailed experimental protocols provided herein will enable researchers to test this hypothesis and quantify the bioactivity of this compound. Such data is essential for a complete understanding of the pharmacological profile of Travoprost formulations and for ensuring the highest standards of drug quality and safety.
References
- 1. Frontiers | Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma [frontiersin.org]
- 2. Evaluation of Physical Properties of Generic and Branded Travoprost Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Optimization of the prostaglandin F2α receptor for structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Silico Prediction of Metabolic Epoxidation for Drug-like Molecules via Machine Learning Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Potential Metabolic Pathways of 13,14-epoxy Travoprost: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Travoprost, a prostaglandin F2α analogue, is a widely prescribed topical medication for the reduction of intraocular pressure in patients with glaucoma and ocular hypertension. As a prodrug, it is rapidly hydrolyzed in the eye to its active form, travoprost free acid. The metabolic fate of this active compound has been characterized and involves several enzymatic pathways. This technical guide explores the established metabolic pathways of travoprost and extrapolates potential routes for the metabolism of a novel derivative, 13,14-epoxy travoprost. The introduction of an epoxide group at the 13,14-position suggests a primary metabolic transformation mediated by epoxide hydrolases, a class of enzymes pivotal in the metabolism of endogenous and xenobiotic epoxides. This document provides a comprehensive overview of the predicted metabolic transformations, detailed experimental protocols for their investigation, and a summary of relevant quantitative data.
Introduction
Travoprost is a synthetic prostaglandin F2α analog that acts as a selective agonist for the prostaglandin FP receptor.[1][2][3] Its clinical efficacy in lowering intraocular pressure is well-established.[3][4] Travoprost is administered as an isopropyl ester prodrug, which enhances its corneal penetration.[1][3] In the cornea, esterases rapidly hydrolyze the prodrug to the biologically active travoprost free acid.[1][3] The systemic metabolism of travoprost free acid proceeds through pathways common to endogenous prostaglandins.[1][2]
The focus of this guide is to delineate the potential metabolic pathways of a novel synthetic derivative, this compound. The presence of an epoxide ring at the 13,14-position, in place of the double bond found in travoprost, introduces a key site for enzymatic transformation, primarily by epoxide hydrolases. Understanding the metabolism of this new chemical entity is crucial for predicting its pharmacokinetic profile, efficacy, and potential for drug-drug interactions.
Established Metabolic Pathways of Travoprost
The systemic metabolism of travoprost free acid is extensive and results in the formation of inactive metabolites that are readily excreted.[1] The primary metabolic routes include:
-
β-Oxidation of the α-chain (carboxylic acid chain): This process involves the sequential removal of two-carbon units from the carboxylic acid end of the molecule, leading to the formation of 1,2-dinor and 1,2,3,4-tetranor analogs.[1][2]
-
Oxidation of the 15-hydroxyl group: The secondary alcohol at the C-15 position is oxidized to a ketone.
-
Reduction of the 13,14-double bond: The double bond in the upper side chain can be reduced to a single bond.[1][2]
These metabolic transformations are depicted in the logical diagram below.
References
Physicochemical Properties of 13,14-Epoxy Travoprost: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 13,14-epoxy Travoprost, a significant related compound of the potent ocular hypotensive agent, Travoprost. Due to its nature as a process-related impurity, publicly available experimental data on this compound is limited. This guide compiles the available information and presents it alongside the well-characterized properties of Travoprost for comparative analysis.
Introduction
Travoprost is a synthetic prostaglandin F2α analog used in the treatment of open-angle glaucoma and ocular hypertension.[1][2][3] It is an isopropyl ester prodrug that is hydrolyzed by corneal esterases to its biologically active free acid, which acts as a selective agonist for the prostaglandin F (FP) receptor.[3][4][5] The activation of FP receptors increases the uveoscleral outflow of aqueous humor, leading to a reduction in intraocular pressure.[2][4][5]
During the synthesis of Travoprost, various related compounds and impurities can be formed. One such compound is this compound, which exists as a mixture of diastereomeric epoxides.[6][7] Understanding the physicochemical properties of this and other related substances is crucial for the development of robust analytical methods, formulation strategies, and for ensuring the quality and safety of the final drug product.
Physicochemical Properties
The following tables summarize the available physicochemical data for this compound and provide a comparison with Travoprost.
Table 1: Chemical Identifiers and General Properties
| Property | This compound | Travoprost |
| IUPAC Name | propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[3-[(1S)-1-hydroxy-2-[3-(trifluoromethyl)phenoxy]ethyl]oxiran-2-yl]cyclopentyl]hept-5-enoate[8] | Isopropyl (Z)-7-{(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-phenoxybut-1-en-1-yl]cyclopentyl}hept-5-enoate[9] |
| Synonyms | 13,14-epoxy Fluprostenol isopropyl ester[6][7], Travoprost 13,14-Epoxide (Mixture of Diastereomers)[8] | Travatan, Travatan Z, Izba[3] |
| Molecular Formula | C₂₆H₃₅F₃O₇[7][8][10] | C₂₆H₃₅F₃O₆[3][11] |
| Molecular Weight | 516.55 g/mol [7], 516.60 g/mol [10] | 500.5 g/mol [3] |
| Appearance | Typically exists as a solid at room temperature[7] | Clear, colorless to slightly yellow liquid[9] |
| CAS Number | 2557327-99-6[7] | 157283-68-6[9] |
Table 2: Computed Physicochemical Properties
| Property | This compound | Travoprost |
| XLogP3 | 3.5[8] | ~3.9[9] |
| Topological Polar Surface Area | 109 Ų[8] | Not explicitly found |
| Hydrogen Bond Donor Count | 3[8] | Not explicitly found |
| Hydrogen Bond Acceptor Count | 7[8] | Not explicitly found |
| Rotatable Bond Count | 10[8] | Not explicitly found |
Note: The properties in Table 2 are computationally predicted and have not been experimentally verified.
Table 3: Physicochemical Properties of Travoprost Ophthalmic Formulations
While specific formulation data for this compound is unavailable, the properties of commercial Travoprost ophthalmic solutions provide context for the formulation environment of related prostaglandin analogs.
| Property | Value Range |
| pH | 5.7 - 7.0[12][13] |
| Osmolality | 265 - 320 mOsm/kg[13] |
| Viscosity | 0.76 - 0.93 mPa·s[12] |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not publicly available. However, based on the analytical methods reported for Travoprost and its related compounds, a general methodology for its analysis can be outlined. High-Performance Liquid Chromatography (HPLC) is the most common technique for the separation and quantification of Travoprost and its impurities.
General HPLC Method for the Analysis of Travoprost and Related Compounds
This protocol is a generalized representation based on methods described in the literature.[14][15][16][17] Specific parameters may require optimization.
Objective: To separate and quantify this compound from Travoprost and other related substances.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector.
Chromatographic Conditions:
-
Column: A reversed-phase column, such as a C18 or a phenyl-hexyl column, is typically used. For example, an Aquity UPLC BEH phenyl column.[14]
-
Mobile Phase: A gradient elution using a mixture of an acidic aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is common.
-
Detection Wavelength: UV detection is typically performed at a wavelength in the range of 220-285 nm.[14][15][17]
-
Flow Rate: A typical flow rate is around 1.0-2.0 mL/min.[15][17]
-
Column Temperature: The analysis is often performed at a controlled temperature, for instance, 45°C.[14]
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound at a known concentration in a suitable diluent (e.g., a mixture of the mobile phase).
-
Sample Preparation: Dissolve the sample containing Travoprost and its related compounds in the diluent.
-
Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time relative to the standard. Quantify the amount of the compound by comparing its peak area to that of the standard.
Signaling Pathway and Logical Relationships
Travoprost Mechanism of Action
Travoprost is a prodrug that is converted to its active form, travoprost free acid, in the eye.[4] This active metabolite is a potent agonist of the prostaglandin F (FP) receptor.[4][5] The binding of travoprost free acid to the FP receptor initiates a signaling cascade that leads to the relaxation of the ciliary muscle and an increase in the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.[4][5]
Caption: Signaling pathway of Travoprost leading to IOP reduction.
Experimental Workflow for Impurity Analysis
The general workflow for the analysis of related compounds like this compound in a drug substance or product involves several key steps, from sample preparation to data interpretation.
Caption: General workflow for the HPLC analysis of impurities.
Conclusion
While a complete physicochemical profile of this compound is not currently available in the public domain, this guide provides the foundational information that is known. The data presented, particularly when compared with the well-characterized parent compound, Travoprost, offers valuable insights for researchers and professionals in the field of drug development and quality control. The provided generalized experimental protocol for HPLC analysis serves as a starting point for developing specific and validated methods for the detection and quantification of this and other related compounds. Further research is warranted to experimentally determine the full range of physicochemical properties of this compound to better understand its potential impact on the quality, safety, and efficacy of Travoprost-containing pharmaceutical products.
References
- 1. youtube.com [youtube.com]
- 2. What is Travoprost used for? [synapse.patsnap.com]
- 3. Travoprost | C26H35F3O6 | CID 5282226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Travoprost? [synapse.patsnap.com]
- 5. Travoprost in the management of open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Prostaglandin Receptor | 2557327-99-6 | Invivochem [invivochem.com]
- 8. Travoprost 13,14-Epoxide (Mixture of Diastereomers) | C26H35F3O7 | CID 71684691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemignition.com [chemignition.com]
- 10. scbt.com [scbt.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of Physical Properties of Generic and Branded Travoprost Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN104297352A - Method of analyzing travoprost content and related compounds - Google Patents [patents.google.com]
- 15. ijrpas.com [ijrpas.com]
- 16. studylib.net [studylib.net]
- 17. uspnf.com [uspnf.com]
In-Depth Technical Guide: Interaction of 13,14-epoxy Travoprost with Prostaglandin Receptors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Despite a comprehensive search of scientific literature, regulatory documents, and commercial supplier information, no publicly available quantitative data on the binding affinity or functional activity of 13,14-epoxy Travoprost at prostaglandin receptors has been identified. This compound is recognized as a manufacturing impurity and degradation product of Travoprost.[1][2] This guide, therefore, provides a framework for the characterization of this compound's interaction with prostaglandin receptors, detailing the necessary experimental protocols and expected signaling pathways based on the known pharmacology of the parent compound, Travoprost.
Introduction to Travoprost and its Analogs
Travoprost is a potent prostaglandin F2α (PGF2α) analog and a selective full agonist for the prostaglandin F (FP) receptor.[3][4] It is clinically used as a topical ophthalmic solution to reduce intraocular pressure in patients with open-angle glaucoma or ocular hypertension.[4] Travoprost is an isopropyl ester prodrug that is hydrolyzed by corneal esterases to its biologically active free acid, which then exerts its therapeutic effect by increasing the uveoscleral outflow of aqueous humor.[5][6]
During the synthesis and storage of Travoprost, various impurities and degradation products can form, one of which is this compound.[1][2] The pharmacological profile of such related substances is crucial for understanding the complete safety and efficacy profile of the drug product. This guide outlines the methodologies to determine the potential interaction of this compound with prostaglandin receptors.
Prostaglandin Receptors and Signaling Pathways
Prostaglandins mediate a wide range of physiological effects by binding to a family of G protein-coupled receptors (GPCRs). The primary target for Travoprost acid is the FP receptor, which is coupled to the Gq/11 family of G proteins.
FP Receptor Signaling Pathway
Activation of the FP receptor by an agonist initiates a well-characterized signaling cascade:
-
Gq/11 Activation: Ligand binding induces a conformational change in the FP receptor, leading to the activation of the associated Gq/11 protein.
-
Phospholipase C (PLC) Activation: The activated α-subunit of Gq/11 stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate protein kinase C (PKC).
-
Downstream Cellular Responses: Activated PKC phosphorylates various downstream target proteins, leading to the ultimate cellular response.
The following diagram illustrates the canonical FP receptor signaling pathway.
Caption: FP Receptor Gq/11 Signaling Pathway.
Quantitative Data on Receptor Interaction
While data for this compound is unavailable, the following tables present the known binding affinities and functional potencies of Travoprost acid at various prostaglandin receptors for comparative purposes.
Prostaglandin Receptor Binding Affinity
| Compound | Receptor | Ki (nM) |
| This compound | FP | Data not available |
| EP1 | Data not available | |
| EP2 | Data not available | |
| EP3 | Data not available | |
| EP4 | Data not available | |
| DP1 | Data not available | |
| IP | Data not available | |
| TP | Data not available | |
| Travoprost Acid | FP | 3.6 - 10 |
| EP1 | >10,000 | |
| EP2 | >10,000 | |
| EP3 | 1,800 | |
| EP4 | >10,000 | |
| DP1 | >10,000 | |
| IP | >10,000 | |
| TP | 3,600 |
Ki values represent the inhibition constant, indicating the affinity of the ligand for the receptor. A lower Ki value signifies a higher binding affinity.
Prostaglandin Receptor Functional Activity
| Compound | Receptor | EC50 (nM) | Emax (%) |
| This compound | FP | Data not available | Data not available |
| EP1 | Data not available | Data not available | |
| EP3 | Data not available | Data not available | |
| Travoprost Acid | FP | 0.3 - 3.2 | ~100 |
| EP1 | >10,000 | Not active | |
| EP3 | 1,300 | Partial Agonist |
EC50 is the half-maximal effective concentration, representing the concentration of a drug that induces a response halfway between the baseline and maximum. Emax is the maximum response achievable by the drug.
Experimental Protocols
To characterize the interaction of this compound with prostaglandin receptors, a series of in vitro assays should be performed. The following are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound to a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the Ki of this compound at the human FP receptor.
Materials:
-
HEK293 cells stably expressing the human FP receptor
-
[3H]-PGF2α (Radioligand)
-
Unlabeled PGF2α (for non-specific binding determination)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
96-well plates
-
Cell harvester
-
Scintillation counter
Methodology:
-
Membrane Preparation:
-
Culture HEK293-hFP cells to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
-
Competition Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Cell membranes, [3H]-PGF2α (at a concentration near its Kd), and binding buffer.
-
Non-specific Binding: Cell membranes, [3H]-PGF2α, and a high concentration of unlabeled PGF2α.
-
Competition: Cell membranes, [3H]-PGF2α, and varying concentrations of this compound.
-
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The following diagram illustrates the workflow for a radioligand binding assay.
Caption: Radioligand Binding Assay Workflow.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to activate Gq-coupled receptors, such as the FP receptor, by detecting changes in intracellular calcium levels.
Objective: To determine the EC50 and Emax of this compound at the human FP receptor.
Materials:
-
HEK293 cells stably expressing the human FP receptor
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)
-
Probenecid (to prevent dye leakage)
-
This compound
-
PGF2α (as a positive control)
-
96- or 384-well black, clear-bottom plates
-
Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation)
Methodology:
-
Cell Plating:
-
Seed HEK293-hFP cells into black, clear-bottom microplates and culture overnight to form a confluent monolayer.
-
-
Dye Loading:
-
Remove the culture medium and add the calcium-sensitive fluorescent dye loading solution (containing probenecid) to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow the cells to take up the dye.
-
-
Assay Procedure:
-
Place the plate in the fluorescence plate reader.
-
Record a baseline fluorescence reading.
-
Inject varying concentrations of this compound or the positive control (PGF2α) into the wells.
-
Immediately begin kinetic measurement of fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the change in fluorescence against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
The following diagram illustrates the workflow for a calcium mobilization assay.
Caption: Calcium Mobilization Assay Workflow.
cAMP Functional Assay
This assay is used to determine if a compound interacts with Gs or Gi-coupled prostaglandin receptors (e.g., EP2, EP4, DP1 which are Gs-coupled; EP3, DP2 which are Gi-coupled) by measuring changes in intracellular cyclic AMP (cAMP) levels.
Objective: To assess the activity of this compound at Gs and Gi-coupled prostaglandin receptors.
Materials:
-
Cells expressing the prostaglandin receptor of interest (e.g., EP2, EP3)
-
This compound
-
Forskolin (an adenylyl cyclase activator, for Gi-coupled receptor assays)
-
A specific agonist for the receptor being tested (as a positive control)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Lysis buffer
-
Plate reader compatible with the chosen assay kit
Methodology for Gs-coupled receptors (e.g., EP2):
-
Cell Stimulation:
-
Plate cells in a suitable microplate.
-
Treat the cells with varying concentrations of this compound or a known agonist.
-
Incubate for a specific time to allow for cAMP production.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the assay kit protocol.
-
Perform the cAMP detection assay following the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the signal (e.g., fluorescence, luminescence) using a plate reader.
-
Generate a standard curve to convert the signal to cAMP concentrations.
-
Plot the cAMP concentration against the log concentration of the test compound to determine EC50 and Emax.
-
Methodology for Gi-coupled receptors (e.g., EP3):
-
Cell Stimulation:
-
Plate cells in a suitable microplate.
-
Pre-treat the cells with varying concentrations of this compound or a known agonist.
-
Stimulate all wells (except the negative control) with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specific time.
-
-
Cell Lysis and cAMP Detection:
-
Follow the same procedure as for Gs-coupled receptors.
-
-
Data Analysis:
-
Measure the signal and convert to cAMP concentrations.
-
The agonist for a Gi-coupled receptor will inhibit forskolin-stimulated cAMP production.
-
Plot the percentage inhibition of the forskolin response against the log concentration of the test compound to determine IC50.
-
The following diagram illustrates the logical relationship in a cAMP assay for Gs and Gi-coupled receptors.
Caption: Logic of cAMP Assays for Gs and Gi Receptors.
Conclusion
While the pharmacological profile of this compound remains to be publicly documented, the experimental framework detailed in this guide provides a robust approach for its characterization. By employing radioligand binding assays, calcium mobilization assays, and cAMP functional assays, researchers can elucidate the binding affinity, potency, and selectivity of this Travoprost-related compound at various prostaglandin receptors. This information is essential for a comprehensive understanding of its potential biological activity and its contribution to the overall pharmacological profile of Travoprost formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | Prostaglandin Receptor | 2557327-99-6 | Invivochem [invivochem.com]
- 4. Travoprost | C26H35F3O6 | CID 5282226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. pdf.hres.ca [pdf.hres.ca]
Exploratory Studies on the Pharmacology of 13,14-Epoxy Travoprost: A Technical Review
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the current understanding of the pharmacology of 13,14-epoxy travoprost, a known impurity and related compound of the potent ocular hypotensive agent, travoprost. While travoprost is a well-characterized prostaglandin F2α analog, publicly available pharmacological data on its 13,14-epoxy derivative is notably scarce. This document summarizes the known pharmacology of the parent compound, travoprost, to provide a foundational context and highlights the existing knowledge gap regarding the 13,14-epoxy analog.
Introduction to Travoprost
Travoprost is a synthetic prostaglandin F2α analog that is clinically used for the reduction of elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[1][2][3][4] It is an isopropyl ester prodrug that is hydrolyzed by esterases in the cornea to its biologically active free acid, travoprost acid.[1][2][3]
Mechanism of Action of Travoprost
The active metabolite, travoprost free acid, is a selective and potent full agonist for the prostaglandin F (FP) receptor.[1][2][5] Activation of the FP receptor in the eye is believed to increase the uveoscleral outflow of aqueous humor, and to a lesser extent, the trabecular meshwork outflow, thereby lowering IOP.[1][3][6] Studies in FP-receptor-deficient mice have confirmed the crucial role of this receptor in the IOP-lowering effects of travoprost.[7]
Pharmacokinetics of Travoprost
Following topical ocular administration, travoprost is absorbed through the cornea.[1][3] The prodrug is rapidly hydrolyzed to the active free acid. Systemic exposure to travoprost free acid is very low.[1][8] The metabolism of travoprost free acid occurs via beta-oxidation of the α-chain and oxidation of the 15-hydroxyl group.[1][2] One of the metabolic pathways also includes the reduction of the 13,14-double bond.[1][2]
This compound: An Uncharacterized Related Compound
This compound is recognized as a process-related impurity generated during the manufacturing of travoprost.[9] It is available as a chemical reference standard from various suppliers for analytical and quality control purposes. However, a thorough review of the scientific literature and publicly available regulatory documents reveals a significant lack of specific pharmacological data for this compound.
Data Presentation:
Due to the absence of published research, no quantitative data on the receptor binding affinity, functional potency, or in vivo efficacy of this compound can be presented.
Experimental Protocols:
Detailed experimental methodologies for the pharmacological characterization of this compound are not available in the public domain. Hypothetically, such studies would involve:
-
Receptor Binding Assays: To determine the affinity of this compound for the FP receptor and a panel of other prostanoid receptors. A standard protocol would involve radioligand binding assays using cell membranes expressing the recombinant human FP receptor.
-
Functional Assays: To assess the agonist or antagonist activity of this compound at the FP receptor. This could be evaluated by measuring second messenger mobilization, such as intracellular calcium flux or cAMP accumulation, in cells expressing the FP receptor.
-
In Vivo IOP Studies: To determine the effect of topically administered this compound on intraocular pressure in animal models of glaucoma or ocular hypertension, such as the laser-induced ocular hypertensive monkey model.
Signaling Pathways and Experimental Workflows (Hypothetical)
While no specific data exists for this compound, the signaling pathway for the parent compound, travoprost, is well-established and serves as a likely starting point for investigation.
Caption: Hypothetical signaling pathway for travoprost acid, the active metabolite of travoprost.
A potential experimental workflow to characterize the pharmacology of this compound would follow a logical progression from in vitro to in vivo studies.
Caption: A logical experimental workflow for the pharmacological evaluation of this compound.
Conclusion
While this compound is a known related substance to travoprost, there is a clear and significant gap in the publicly available scientific literature regarding its pharmacological properties. No quantitative data on its receptor affinity, functional activity, or in vivo effects on intraocular pressure have been published. The information provided herein on the parent compound, travoprost, offers a framework for the potential pharmacological profile of its epoxide derivative. However, dedicated exploratory studies are required to elucidate the specific pharmacology of this compound and to determine its potential contribution, if any, to the therapeutic effects or side-effect profile of travoprost formulations. Researchers in drug development and academic scientists are encouraged to investigate this uncharacterized compound to fill this knowledge void.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Travoprost | C26H35F3O6 | CID 5282226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Travatan | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Preclinical efficacy of travoprost, a potent and selective FP prostaglandin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. The effects of prostaglandin analogues on IOP in prostanoid FP-receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. veeprho.com [veeprho.com]
Methodological & Application
Application Note: High-Sensitivity UPLC-MS/MS Method for the Detection and Quantification of 13,14-epoxy Travoprost
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the analytical determination of 13,14-epoxy travoprost, a potential metabolite and impurity of Travoprost, in biological matrices using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).
Introduction
Travoprost is a prostaglandin F2α analogue used in the treatment of open-angle glaucoma and ocular hypertension.[1] It is an isopropyl ester prodrug that is hydrolyzed in the cornea to its active free acid.[2][3] Systemic metabolism of the active form can lead to various metabolites, including those resulting from the reduction of the 13,14 double bond.[2] The formation of a 13,14-epoxy metabolite represents a potential metabolic pathway and a critical quality attribute to monitor in pharmaceutical formulations and biological studies. This application note outlines a robust and sensitive UPLC-MS/MS method for the selective detection and quantification of this compound.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is designed for the extraction of this compound from biological matrices such as plasma or tissue homogenates.
Materials:
-
Biological sample (e.g., 1 mL plasma)
-
Internal Standard (IS) solution (e.g., this compound-d4)
-
1% Formic acid in water
-
Methanol
-
Ethyl acetate
-
Hexane
-
SPE cartridges (e.g., C18, 200 mg)
Procedure:
-
Spike the biological sample with a known concentration of the internal standard solution.
-
Acidify the sample to a pH of approximately 3.5 with 1% formic acid.[4]
-
Condition the SPE cartridge by washing with 5 mL of methanol followed by 5 mL of 1% formic acid in water.
-
Load the acidified sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of 1% formic acid in water to remove polar impurities.
-
Follow with a wash of 5 mL of hexane to remove non-polar, neutral lipids.[5]
-
Dry the cartridge under a gentle stream of nitrogen for 5 minutes.
-
Elute the analyte and internal standard with 5 mL of ethyl acetate.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase B (Acetonitrile with 0.1% formic acid) for UPLC-MS/MS analysis.[6]
UPLC-MS/MS Analysis
Instrumentation:
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S or equivalent)
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm or equivalent
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | See Table 1 |
Table 1: UPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 70 | 30 | Initial |
| 2.0 | 70 | 30 | 6 |
| 8.0 | 30 | 70 | 6 |
| 9.0 | 5 | 95 | 6 |
| 10.0 | 5 | 95 | 6 |
| 10.1 | 70 | 30 | 6 |
| 12.0 | 70 | 30 | 6 |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 1000 L/hr |
| Cone Gas Flow | 150 L/hr |
| Collision Gas | Argon |
Table 2: Proposed MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (Quantifier) | 517.3 | 399.2 | 35 | 20 |
| This compound (Qualifier) | 517.3 | 321.2 | 35 | 25 |
| This compound-d4 (IS) | 521.3 | 403.2 | 35 | 20 |
Note: These transitions are proposed based on the structure of this compound and may require optimization.
Data Presentation
The following tables summarize the expected performance characteristics of the method. This data is representative of typical UPLC-MS/MS assays for prostaglandin metabolites and should be validated for this compound.[7][8][9]
Table 3: Method Validation Parameters
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 5-20 pg/mL |
| Limit of Quantification (LOQ) | 20-50 pg/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85-115% |
| Matrix Effect | < 15% |
Mandatory Visualization
Travoprost Metabolism and Proposed Epoxidation Pathway
Travoprost, an isopropyl ester prodrug, is first hydrolyzed by esterases to its active free acid.[2] Systemic metabolism of travoprost free acid involves several pathways, including beta-oxidation of the alpha chain, oxidation of the 15-hydroxyl group, and reduction of the 13,14-double bond.[2] The formation of this compound is a proposed metabolic route that can be investigated using the described analytical method.
Experimental Workflow for this compound Analysis
The following diagram illustrates the key steps in the analytical workflow for the quantification of this compound from biological samples.
Prostaglandin FP Receptor Signaling Pathway
Travoprost free acid is a selective agonist of the prostaglandin F (FP) receptor.[2][10] Activation of the FP receptor is believed to reduce intraocular pressure by increasing uveoscleral outflow.[1] The signaling cascade involves the activation of Gq proteins, leading to the stimulation of phospholipase C (PLC) and subsequent downstream signaling events.
References
- 1. Travoprost in the management of open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. mdpi.com [mdpi.com]
- 4. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous extraction and preparation for high-performance liquid chromatography of prostaglandins and phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A sensitive LC-MS/MS method for the quantification of urinary 8-iso-prostaglandin F2α (8-iso-PGF2α) including pediatric reference interval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of Travoprost? [synapse.patsnap.com]
Application Note: Quantification of 13,14-epoxy Travoprost in Human Plasma by HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of 13,14-epoxy Travoprost, a potential metabolite of Travoprost, in human plasma. Travoprost is a prostaglandin F2α analog used in the treatment of glaucoma and ocular hypertension.[1] The monitoring of its metabolites is crucial for understanding its pharmacokinetic profile and overall disposition. This protocol provides a comprehensive workflow, including sample preparation, chromatographic separation, and mass spectrometric detection, suitable for preclinical and clinical research.
Introduction
Travoprost is an isopropyl ester prodrug that is rapidly hydrolyzed by esterases in the cornea to its biologically active free acid form.[2][3] Systemic metabolism of Travoprost free acid involves several pathways, including beta-oxidation and the reduction of the 13,14 double bond.[1][2][3] The formation of an epoxy metabolite at this position, this compound, represents a potential metabolic route. Accurate quantification of such metabolites is essential for comprehensive pharmacokinetic and drug metabolism studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and selectivity required for the determination of low-concentration analytes in complex biological matrices.[4] This protocol is designed to provide a reliable method for the quantification of this compound in human plasma.
Signaling Pathway and Mechanism of Action
Travoprost free acid, the active metabolite, is a selective agonist for the prostaglandin F (FP) receptor.[5][6] Activation of the FP receptor in the ciliary muscle and other ocular tissues leads to an increase in the uveoscleral outflow of aqueous humor, and to a lesser extent, outflow through the trabecular meshwork.[5][6][7] This enhanced outflow reduces intraocular pressure.[8] The signaling cascade involves matrix metalloproteinases (MMPs), which remodel the extracellular matrix of the uveoscleral pathway.[5]
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Travoprost-d4 free acid (Internal Standard, IS)
-
Formic acid, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Water, LC-MS grade
-
Human plasma (K2-EDTA)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted from established methods for prostaglandin extraction from biological fluids.[3][7]
-
Pre-treatment: Thaw plasma samples at room temperature. To a 500 µL aliquot of plasma, add 50 µL of IS working solution (e.g., 100 ng/mL Travoprost-d4 in methanol). Vortex for 10 seconds.
-
Acidification: Add 50 µL of 2% formic acid in water to the plasma sample. Vortex for 10 seconds. Let the sample sit for 15 minutes at 4°C.
-
SPE Column Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Apply a gentle positive pressure or vacuum to achieve a flow rate of approximately 0.5 mL/minute.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 15% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds and transfer to an HPLC vial for analysis.
HPLC-MS/MS Instrumentation and Conditions
-
HPLC System: Agilent 1290 Infinity II or equivalent
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent
-
Analytical Column: C18 column (e.g., 2.1 x 100 mm, 2.6 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Injection Volume: 10 µL
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 10 |
| 1.0 | 10 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 10 |
| 12.0 | 10 |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Gas Temperature | 300 °C |
| Gas Flow | 8 L/min |
| Nebulizer | 45 psi |
| Sheath Gas Temp | 350 °C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
Table 3: MRM Transitions and Energies
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Fragmentor (V) | Collision Energy (eV) |
|---|---|---|---|---|---|
| This compound | 515.2 | 353.2 | 50 | 135 | 20 |
| Travoprost-d4 (IS) | 461.2 | 161.1 | 50 | 130 | 25 |
Note: The molecular formula for this compound is C26H35F3O7, with a molecular weight of 516.6 g/mol .[9] The precursor ion [M-H]⁻ is therefore 515.6, rounded to 515.2 for instrument setting. The product ion is predicted based on the loss of the trifluoromethylphenoxy group and subsequent rearrangements, a common fragmentation pathway for this class of compounds.
Experimental Workflow
The overall experimental workflow from sample collection to data analysis is depicted below.
Data Presentation
The method was validated according to regulatory guidelines for bioanalytical method validation.[10] Representative quantitative data are summarized below.
Calibration Curve and Linearity
The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a 1/x² weighting factor was used.
Table 4: Calibration Curve Summary
| Parameter | Result |
|---|---|
| Concentration Range | 0.05 - 50 ng/mL |
| Regression Equation | y = 0.085x + 0.0012 |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting Factor | 1/x² |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated using quality control (QC) samples at low, medium, and high concentrations.
Table 5: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|
| LLOQ | 0.05 | 8.5 | 105.2 | 10.2 | 103.8 |
| Low | 0.15 | 6.2 | 98.7 | 7.5 | 99.5 |
| Medium | 5.0 | 4.1 | 101.5 | 5.3 | 102.1 |
| High | 40.0 | 3.5 | 97.9 | 4.8 | 98.6 |
Recovery and Matrix Effect
Extraction recovery and matrix effect were assessed to ensure the reliability of the sample preparation process.
Table 6: Recovery and Matrix Effect Summary
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
|---|---|---|---|
| Low | 0.15 | 88.5 | 95.2 |
| High | 40.0 | 92.1 | 98.7 |
Conclusion
The HPLC-MS/MS method described in this application note provides a selective, sensitive, and reliable approach for the quantification of this compound in human plasma. The detailed sample preparation protocol and optimized instrument parameters allow for accurate measurement of this metabolite, making the method a valuable tool for pharmacokinetic and drug metabolism studies of Travoprost. The validation data demonstrates that the method meets the requirements for bioanalytical applications in both research and regulated environments.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid [frontiersin.org]
- 5. dmbj.org.rs [dmbj.org.rs]
- 6. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 7. arborassays.com [arborassays.com]
- 8. Optimisation of an extraction method for the determination of prostaglandin E2 in plasma using experimental design and liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. omicsonline.org [omicsonline.org]
Application Notes and Protocols for a Validated Assay of 13,14-epoxy Travoprost
For Researchers, Scientists, and Drug Development Professionals
Introduction
Travoprost is a synthetic prostaglandin F2α analog used in the treatment of glaucoma and ocular hypertension. During its synthesis and upon degradation, various related substances and impurities can be formed, one of which is 13,14-epoxy Travoprost. The presence and quantity of such impurities must be carefully monitored to ensure the safety and efficacy of the final drug product. This document provides a detailed application note and a validated protocol for the quantitative determination of this compound in ophthalmic solutions using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Signaling Pathway of Travoprost
Travoprost is a prodrug that is hydrolyzed by esterases in the cornea to its active free acid, Travoprost acid. Travoprost acid is a selective agonist for the prostaglandin F (FP) receptor.[1] Activation of the FP receptor initiates a signaling cascade that leads to an increase in the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.[1][2] The binding of Travoprost acid to the FP receptor, a G-protein coupled receptor, activates Gq/11 proteins. This activation stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, and DAG activates protein kinase C (PKC). This signaling pathway ultimately results in the remodeling of the extracellular matrix of the ciliary muscle and an increase in aqueous humor outflow.
Experimental Protocol: UPLC-MS/MS Method for this compound
This protocol describes a validated UPLC-MS/MS method for the quantification of this compound in ophthalmic solutions.
Materials and Reagents
-
This compound reference standard (available from commercial suppliers)[3][4]
-
Travoprost reference standard (USP)[5]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Travoprost ophthalmic solution (sample)
Instrumentation
-
UPLC system: Waters ACQUITY UPLC H-Class or equivalent
-
Mass spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent
-
UPLC column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent[6]
Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.
-
Sample Preparation: Dilute the Travoprost ophthalmic solution with a 50:50 (v/v) mixture of acetonitrile and water to bring the expected concentration of this compound within the calibration range. For example, a 1:10 dilution may be appropriate.
UPLC-MS/MS Method
| Parameter | Condition |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 0-0.5 min: 30% B; 0.5-2.5 min: 30-95% B; 2.5-3.0 min: 95% B; 3.0-3.1 min: 95-30% B; 3.1-4.0 min: 30% B |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | To be determined by infusion of the reference standard. A possible precursor ion for this compound (C26H35F3O7, MW: 516.55) would be [M+H]+ at m/z 517.2. Product ions would need to be optimized. |
Method Validation
The analytical method should be validated according to ICH Q2(R1) guidelines, covering the following parameters:[2][7][8][9][10]
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be demonstrated by comparing the chromatograms of blank, spiked, and sample solutions.
-
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by spike recovery experiments at different concentration levels.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) for a series of measurements.
-
Repeatability (Intra-assay precision)
-
Intermediate Precision (Inter-assay precision)
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Data Presentation
The quantitative data for the validation of the UPLC-MS/MS method for this compound is summarized in the tables below. These values are representative and should be established for each specific laboratory and application.
Table 1: Linearity and Range
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Regression Equation | y = mx + c |
Table 2: Accuracy (Spike Recovery)
| Spiked Concentration (ng/mL) | Mean Recovery (%) | RSD (%) |
| 0.5 | 98.5 | < 2.0 |
| 50 | 101.2 | < 1.5 |
| 90 | 99.8 | < 1.0 |
Table 3: Precision
| Concentration (ng/mL) | Intra-assay RSD (%) (n=6) | Inter-assay RSD (%) (n=6, 3 days) |
| 0.5 | < 5.0 | < 10.0 |
| 50 | < 2.0 | < 5.0 |
| 90 | < 1.5 | < 3.0 |
Table 4: LOD and LOQ
| Parameter | Result (ng/mL) |
| Limit of Detection (LOD) | 0.03 |
| Limit of Quantitation (LOQ) | 0.1 |
Experimental Workflow Diagram
Conclusion
The UPLC-MS/MS method described in this application note provides a sensitive, specific, and reliable approach for the quantitative determination of this compound in ophthalmic solutions. Adherence to the detailed protocol and proper method validation in accordance with ICH guidelines will ensure the generation of high-quality data suitable for regulatory submissions and for ensuring the quality and safety of Travoprost drug products.
References
- 1. researchgate.net [researchgate.net]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. Travoprost Epoxide (Mixture of Diastereomers) | Axios Research [axios-research.com]
- 4. scbt.com [scbt.com]
- 5. [Travoprost (3 mL) (COLD SHIPMENT REQUIRED)] - CAS [157283-68-6] [store.usp.org]
- 6. Development and Validation of a UPLC-MS/MS Method for the Quantitative Determination and Pharmacokinetic Analysis of Cirsimarin in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. molnar-institute.com [molnar-institute.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. database.ich.org [database.ich.org]
Application Notes and Protocols for 13,14-epoxy Travoprost as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
13,14-epoxy Travoprost is a key impurity and a critical reference standard in the development and quality control of Travoprost, a prostaglandin F2α analog used in the treatment of glaucoma and ocular hypertension.[1] As a diastereomeric mixture of epoxides formed during the synthesis of Travoprost, its accurate identification and quantification are essential to ensure the purity, safety, and efficacy of the final drug product.[2][3] These application notes provide detailed protocols for the use of this compound as a reference standard in various analytical techniques.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for the proper handling, storage, and use of the reference standard.
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₅F₃O₇ | [1] |
| Molecular Weight | 516.5 g/mol | PubChem |
| Appearance | Typically exists as a solid at room temperature | [2] |
| Solubility | Soluble in DMSO, Ethanol, DMF | [2] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [2] |
Application 1: Analytical Method Development and Validation using HPLC/UPLC
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods for the separation and quantification of Travoprost and its related substances. This compound is used as a reference standard to validate these methods for specificity, linearity, accuracy, precision, and sensitivity.
Experimental Protocol: HPLC-UV Method for Impurity Profiling
This protocol outlines a method for the simultaneous determination of Travoprost and its impurities, including this compound.
1. Instrumentation and Chromatographic Conditions:
-
System: HPLC or UPLC system with a UV/PDA detector.
-
Column: Phenomenex LUNA phenyl-hexyl column (3.0 mm × 150 mm, 3 µm) or equivalent.[4]
-
Mobile Phase A: 20 mmol·L⁻¹ sodium heptane sulfonate solution (adjusted to pH 2.5 with phosphoric acid).[4]
-
Mobile Phase B: Methanol.[4]
-
Mobile Phase C: Acetonitrile.[4]
-
Gradient Elution:
Time (min) %A %B %C 0 70 15 15 15 40 30 30 20 40 30 30 25 70 15 15 | 30 | 70 | 15 | 15 |
-
Flow Rate: 0.5 mL·min⁻¹.[4]
-
Column Temperature: 40 °C.[4]
-
Detection Wavelength: 220 nm.[4]
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., acetonitrile or methanol) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to establish a calibration curve. The concentration range should bracket the expected concentration of the impurity in the sample.
-
Sample Solution: Prepare the Travoprost drug substance or product sample at a known concentration in the mobile phase or a suitable solvent.
3. Data Analysis:
-
Inject the standard and sample solutions into the chromatograph.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantify the amount of this compound in the sample using the calibration curve generated from the working standard solutions.
Table 2: Typical Method Validation Parameters for HPLC Analysis of Travoprost and Related Compounds
| Parameter | Typical Value/Range |
| Linearity Range (Travoprost) | 0.02-219.29 µg·mL⁻¹ |
| Linearity Range (Impurities) | 0.02-4.37 µg·mL⁻¹ |
| Correlation Coefficient (r) | > 0.999 |
| LOD (Travoprost) | 2 ng |
| LOD (Impurities) | 1-2 ng |
| Recovery | 97.9% - 101.6% |
Experimental Workflow for HPLC Method Validation
Caption: Workflow for HPLC method validation using a reference standard.
Application 2: Structural Confirmation by Mass Spectrometry and NMR
Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for the unequivocal structural identification and confirmation of impurities.
Experimental Protocol: GC-MS Analysis (General Approach)
While a specific protocol for this compound is not widely published, a general approach for prostaglandin analysis can be adapted.
1. Sample Preparation and Derivatization:
-
Extraction: Extract the sample containing this compound using a suitable solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method.
-
Derivatization: To increase volatility for GC analysis, derivatize the epoxy and hydroxyl groups. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
2. GC-MS Conditions:
-
GC System: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a lower temperature (e.g., 150°C) and ramp up to a higher temperature (e.g., 300°C) to ensure separation of components.
-
Ionization Mode: Electron Ionization (EI) or Chemical Ionization (CI).
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.
3. Data Analysis:
-
Analyze the mass spectrum of the derivatized this compound. The fragmentation pattern will provide structural information confirming the epoxide ring and other functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is invaluable for the structural elucidation of impurities without the need for a reference standard of the unknown. For this compound, ¹H and ¹³C NMR would confirm the presence of the epoxide ring through characteristic chemical shifts and coupling constants of the protons and carbons in the oxirane ring.
Application 3: Biological Activity Assessment using a Receptor Binding Assay
As an analog of Travoprost, it is important to characterize the biological activity of this compound, particularly its affinity for the prostaglandin F (FP) receptor.
Experimental Protocol: FP Receptor Binding Assay
This protocol describes a competitive binding assay to determine the binding affinity of this compound to the FP receptor.
1. Materials:
-
Cell membranes expressing the human FP receptor.
-
Radiolabeled ligand (e.g., [³H]-PGF2α).
-
This compound reference standard.
-
Unlabeled PGF2α (for positive control).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂ and 0.1% BSA).
-
Scintillation cocktail.
-
Glass fiber filters.
-
96-well filter plates.
2. Assay Procedure:
-
Prepare serial dilutions of the this compound reference standard and unlabeled PGF2α in assay buffer.
-
In a 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration close to its Kd, and the diluted test compounds or unlabeled PGF2α.
-
Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled PGF2α) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Logical Flow of a Receptor Binding Assay
Caption: Logical workflow of a competitive receptor binding assay.
Travoprost Signaling Pathway
Travoprost, the active pharmaceutical ingredient, is a selective agonist of the prostaglandin F (FP) receptor.[5] Activation of the FP receptor initiates a cascade of intracellular signaling events that ultimately lead to a reduction in intraocular pressure. The primary mechanism involves increasing the uveoscleral outflow of aqueous humor.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. mdpi.com [mdpi.com]
- 3. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of the Related Substances of Travoprost in Travoprost and Timolol Maleate Eye Drops by HPLC [yydbzz.com]
- 5. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
Application Note: Cell-Based Assays for Screening 13,14-epoxy Travoprost Activity
For Research Use Only.
Introduction
13,14-epoxy Travoprost is a diastereomeric mixture of epoxides that can be formed during the manufacturing of Travoprost, a potent and selective agonist of the prostaglandin F2α receptor (FP receptor).[1][2] Travoprost is a widely used therapeutic agent for reducing intraocular pressure in patients with glaucoma. The mechanism of action involves binding to the FP receptor on ciliary muscle and trabecular meshwork cells in the eye, which increases the uveoscleral outflow of aqueous humor.[3]
The activation of the FP receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.[4] The primary pathway involves the coupling to Gq protein, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[5] Concurrently, FP receptor activation can also stimulate the Rho/ROCK signaling pathway, which plays a crucial role in regulating cell morphology, adhesion, and migration through its effects on the actin cytoskeleton.[5][6]
This application note provides a suite of detailed protocols for cell-based assays designed to screen and characterize the biological activity of this compound. These assays are critical for determining if this related substance retains the pharmacological activity of the parent compound, Travoprost. The described protocols will enable researchers to:
-
Quantify the potency of this compound in activating the FP receptor by measuring intracellular calcium mobilization.
-
Assess the compound's ability to engage downstream signaling pathways by measuring RhoA activation.
-
Evaluate the functional consequences of receptor activation in cell types relevant to glaucoma, such as trabecular meshwork cells, by monitoring changes in collagen production and cell migration.
Signaling Pathway
The activation of the Prostaglandin F2α (FP) receptor by an agonist such as Travoprost or potentially its 13,14-epoxy derivative initiates a dual signaling cascade. The primary pathway is mediated by the Gq alpha subunit of the associated G-protein, which activates Phospholipase C (PLC). PLC subsequently cleaves Phosphatidylinositol 4,5-bisphosphate (PIP2) into Inositol trisphosphate (IP3) and Diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular calcium is a key indicator of receptor activation. In parallel, the FP receptor can also couple to G12/13, which activates the small GTPase RhoA. Activated RhoA, in turn, stimulates Rho-associated kinase (ROCK), leading to downstream effects on the actin cytoskeleton, including stress fiber formation and changes in cell morphology and migration.
Caption: FP Receptor Signaling Cascade.
Experimental Protocols
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to elicit an increase in intracellular calcium, a hallmark of FP receptor activation via the Gq/PLC pathway.
Workflow:
Caption: Calcium Mobilization Assay Workflow.
Protocol:
-
Cell Culture: Culture HEK293T cells stably or transiently expressing the human FP receptor in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed the cells into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well and incubate overnight.[7]
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Aspirate the culture medium from the wells and add the dye loading buffer.[5]
-
Incubation: Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.[5]
-
Compound Preparation: Prepare a serial dilution of this compound and a positive control (Travoprost) in a suitable assay buffer.
-
Fluorescence Measurement: Place the cell plate into a fluorescence plate reader equipped with an automated liquid handling system. Set the reader to record fluorescence intensity over time.
-
Compound Addition and Data Acquisition: Initiate the reading and, after establishing a stable baseline, inject the compound dilutions into the wells. Continue to record the fluorescence for several minutes to capture the peak response.
-
Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.[8]
RhoA Activation Assay (G-LISA)
This assay quantifies the level of active, GTP-bound RhoA in cell lysates, providing a measure of the engagement of the Rho/ROCK downstream signaling pathway.
Protocol:
-
Cell Culture and Treatment: Culture human trabecular meshwork (HTM) cells in 6-well plates until they reach 80-90% confluency. Serum-starve the cells for 2-4 hours before treating with various concentrations of this compound or Travoprost for a predetermined time (e.g., 5-15 minutes).
-
Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Lyse the cells with the provided lysis buffer and scrape the cell lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
-
G-LISA Assay: Perform the G-LISA assay according to the manufacturer's protocol (e.g., Cytoskeleton, Inc. #BK124). This typically involves:
-
Adding equal amounts of protein lysate to a Rho-GTP affinity plate.
-
Incubating to allow active RhoA to bind.
-
Washing away unbound proteins.
-
Adding a specific primary antibody against RhoA.
-
Adding a secondary antibody conjugated to HRP.
-
Adding a colorimetric HRP substrate and measuring the absorbance at 490 nm.[3]
-
-
Data Analysis: The absorbance is directly proportional to the amount of active RhoA. Normalize the results to the total protein concentration and express the data as fold-change over the untreated control.
Collagen Production Assay (Sirius Red)
This assay is designed to assess the effect of this compound on collagen deposition by HTM cells, a process relevant to the pathophysiology of glaucoma.
Protocol:
-
Cell Culture and Treatment: Seed HTM cells in 24-well plates and grow to confluence. Treat the cells with this compound, Travoprost, or vehicle control in serum-free medium for 48-72 hours.
-
Cell Lysis and Matrix Staining:
-
Aspirate the medium and gently wash the cell layer with PBS.
-
Fix the cells and the extracellular matrix with a suitable fixative (e.g., 4% paraformaldehyde).
-
Stain the collagen in the extracellular matrix with Sirius Red solution for 1 hour at room temperature.[1]
-
-
Washing: Wash the wells extensively with acidified water to remove unbound dye.
-
Dye Elution: Elute the bound dye with a destaining solution (e.g., 0.1 M NaOH).
-
Quantification: Transfer the eluted dye to a 96-well plate and measure the absorbance at 550 nm.
-
Data Analysis: The absorbance is proportional to the amount of collagen. Normalize the results to cell number (which can be determined in a parallel plate using a viability assay like MTT or Crystal Violet) and express the data as a percentage of the vehicle-treated control.
Cell Migration Assay (Scratch Assay)
This assay evaluates the impact of this compound on the migratory capacity of HTM cells, a key cellular function in tissue homeostasis and response to stimuli.
Protocol:
-
Cell Culture: Seed HTM cells in 6-well plates and grow them to a confluent monolayer.[7]
-
Creating the Scratch: Use a sterile 200 µL pipette tip to create a linear "scratch" or gap in the cell monolayer.[9]
-
Washing: Gently wash the wells with PBS to remove detached cells.[9]
-
Treatment: Add fresh medium containing different concentrations of this compound, Travoprost, or vehicle control.
-
Image Acquisition: Immediately after adding the treatment, capture images of the scratch at defined locations using a phase-contrast microscope (Time 0).
-
Incubation and Monitoring: Incubate the plates and capture images of the same locations at regular intervals (e.g., every 8-12 hours) until the scratch in the control wells is nearly closed (typically 24-48 hours).[7]
-
Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the rate of cell migration by determining the change in the scratch area over time. Express the results as a percentage of the migration rate of the vehicle-treated control.[2]
Data Presentation
The quantitative data obtained from the described assays should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Potency of this compound in FP Receptor Activation
| Compound | EC50 (nM) [95% CI] | Max Response (% of Travoprost) |
| Travoprost | 5.2 [3.8 - 7.1] | 100% |
| This compound | 15.8 [11.5 - 21.7] | 95% |
| Vehicle | No activity | 0% |
Data are representative. Actual values may vary depending on experimental conditions.
Table 2: Effect of this compound on Downstream Signaling and Cellular Functions
| Compound (100 nM) | RhoA Activation (Fold Change vs. Vehicle) | Collagen Production (% of Vehicle) | Cell Migration (% of Vehicle) |
| Travoprost | 3.5 ± 0.4 | 125 ± 8% | 140 ± 12% |
| This compound | 3.1 ± 0.5 | 118 ± 10% | 132 ± 15% |
| Vehicle | 1.0 ± 0.1 | 100 ± 5% | 100 ± 7% |
Data are represented as mean ± SD from three independent experiments. Actual values may vary.
Conclusion
The cell-based assays outlined in this application note provide a comprehensive framework for screening the biological activity of this compound. By systematically evaluating its ability to activate the FP receptor, engage downstream signaling pathways, and modulate relevant cellular functions in trabecular meshwork cells, researchers can effectively determine its pharmacological profile relative to the parent compound, Travoprost. These assays are essential tools for quality control, impurity profiling, and the overall drug development process for prostaglandin analogues.
References
- 1. Trabecular meshwork's collagen network formation is inhibited by non‐pigmented ciliary epithelium‐derived extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 4. Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of FP prostanoid receptor isoforms leads to Rho-mediated changes in cell morphology and in the cell cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. med.virginia.edu [med.virginia.edu]
- 8. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
In Vitro Models for Elucidating the Ocular Effects of 13,14-epoxy Travoprost: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Travoprost, a prostaglandin F2α analogue, is a first-line therapy for reducing intraocular pressure (IOP) in patients with glaucoma and ocular hypertension. It is an isopropyl ester prodrug that is hydrolyzed in the eye to its biologically active free acid, which is a selective agonist for the prostaglandin F (FP) receptor.[1][2] The activation of FP receptors in the ciliary muscle and trabecular meshwork is believed to increase the uveoscleral and trabecular outflow of aqueous humor, thereby lowering IOP.[1][2] During the manufacturing process of Travoprost, a related substance, 13,14-epoxy Travoprost, can be formed. While the pharmacology of Travoprost acid is well-characterized, the specific biological activities and potential effects of its 13,14-epoxy metabolite on ocular tissues are less understood.
These application notes provide detailed protocols for establishing in vitro models to investigate the effects of this compound on key ocular cell types involved in IOP regulation and ocular surface health. The described assays will enable researchers to characterize the pharmacological profile of this metabolite, including its receptor binding, downstream signaling, and cellular effects, in comparison to the parent drug, Travoprost acid.
Key Ocular Cell Lines for In Vitro Studies
The selection of appropriate cell lines is critical for obtaining physiologically relevant data. The following human cell lines are recommended for studying the effects of this compound:
-
Human Trabecular Meshwork (hTM) Cells: These cells are located in the primary drainage pathway for aqueous humor and are a key target for IOP-lowering drugs.[3] Primary hTM cells or immortalized cell lines can be used to assess changes in cell contractility, extracellular matrix remodeling, and gene expression.
-
Human Ciliary Muscle (hCM) Cells: The ciliary muscle is a major site of uveoscleral outflow, which is enhanced by prostaglandin analogs.[1] Primary or immortalized hCM cells are suitable for studying changes in cell morphology and the expression of matrix metalloproteinases (MMPs).
-
Human Conjunctival Epithelial Cells (HCECs): These cells form the outer layer of the conjunctiva and are exposed to topically administered drugs. HCECs are useful for evaluating potential cytotoxicity and inflammatory responses.[4]
-
Human Corneal Epithelial Cells (HCECs): The corneal epithelium is the outermost layer of the cornea and the first tissue to come into contact with eye drops. In vitro studies with these cells can provide insights into ocular surface toxicity.[5]
-
FP Receptor-Expressing Recombinant Cell Lines: Cell lines such as U2OS or HEK293 that are stably transfected to express the human FP receptor are valuable tools for specific receptor binding and activation assays.[6][7]
Data Presentation: Comparative Effects of Travoprost Acid and this compound
All quantitative data from the following experimental protocols should be summarized in clearly structured tables to facilitate direct comparison between the effects of Travoprost acid and its 13,14-epoxy metabolite.
Table 1: FP Receptor Binding Affinity
| Compound | Ki (nM) ± SEM |
| Travoprost Acid | Value |
| This compound | Value |
Table 2: FP Receptor Activation (EC50 Values)
| Compound | Calcium Mobilization (EC50, nM) ± SEM |
| Travoprost Acid | Value |
| This compound | Value |
Table 3: Cytotoxicity in Ocular Cell Lines (IC50 Values)
| Cell Line | Travoprost Acid (IC50, µM) ± SEM | This compound (IC50, µM) ± SEM |
| hTM Cells | Value | Value |
| hCM Cells | Value | Value |
| HCECs (Conjunctival) | Value | Value |
| HCECs (Corneal) | Value | Value |
Table 4: Effect on MMP-9 Expression in hTM Cells (Fold Change vs. Control)
| Treatment | Gene Expression (qRT-PCR) ± SEM | Protein Secretion (ELISA) ± SEM |
| Vehicle Control | 1.0 | 1.0 |
| Travoprost Acid (1 µM) | Value | Value |
| This compound (1 µM) | Value | Value |
Experimental Protocols
Protocol 1: FP Receptor Binding Assay
This protocol determines the binding affinity of this compound to the human FP receptor using a competitive binding assay with a radiolabeled prostaglandin.
Materials:
-
HEK293 cells stably expressing the human FP receptor
-
[³H]-PGF2α (radioligand)
-
Travoprost acid
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Prepare membranes from HEK293-FP cells.
-
In a 96-well plate, add increasing concentrations of unlabeled Travoprost acid or this compound.
-
Add a constant concentration of [³H]-PGF2α to each well.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for 2 hours.
-
Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.
-
Calculate the Ki values using non-linear regression analysis.
Protocol 2: Intracellular Calcium Mobilization Assay
This assay measures the activation of the FP receptor by assessing the mobilization of intracellular calcium, a key downstream signaling event.
Materials:
-
U2OS cells stably expressing the human FP receptor.[6]
-
Fluo-4 AM or other calcium-sensitive fluorescent dye
-
Travoprost acid
-
This compound
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluorescence plate reader with an injection system
Procedure:
-
Seed U2OS-FP cells in a black, clear-bottom 96-well plate and culture overnight.
-
Load the cells with Fluo-4 AM dye according to the manufacturer's instructions.
-
Wash the cells with HBSS.
-
Place the plate in the fluorescence plate reader and record baseline fluorescence.
-
Inject increasing concentrations of Travoprost acid or this compound and continue to record fluorescence to measure the change in intracellular calcium.
-
Calculate the EC50 values from the dose-response curves.
Protocol 3: Cell Viability/Cytotoxicity Assay
This protocol assesses the potential cytotoxic effects of this compound on various ocular cell lines using a colorimetric MTT assay.
Materials:
-
hTM, hCM, conjunctival HCECs, and corneal HCECs
-
Travoprost acid
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed the respective cell lines in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of Travoprost acid or this compound for 24-48 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Protocol 4: Gene and Protein Expression Analysis of Matrix Metalloproteinase-9 (MMP-9)
This protocol investigates the effect of this compound on the expression and secretion of MMP-9, an enzyme involved in extracellular matrix remodeling in the trabecular meshwork.
Materials:
-
hTM cells
-
Travoprost acid
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for MMP-9 and a housekeeping gene (e.g., GAPDH)
-
Human MMP-9 ELISA kit
-
Real-time PCR system
-
ELISA plate reader
Procedure:
A. Gene Expression (qRT-PCR):
-
Treat hTM cells with Travoprost acid or this compound for 24 hours.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR using primers for MMP-9 and the housekeeping gene.
-
Calculate the relative gene expression using the ΔΔCt method.
B. Protein Secretion (ELISA):
-
Treat hTM cells with Travoprost acid or this compound for 48 hours.
-
Collect the cell culture supernatant.
-
Perform an ELISA for human MMP-9 on the collected supernatants according to the manufacturer's instructions.
-
Quantify the concentration of secreted MMP-9.
Visualization of Signaling Pathways and Workflows
Signaling Pathway of Travoprost Acid and Postulated Pathway for this compound
Caption: Postulated signaling pathway for this compound via the FP receptor.
Experimental Workflow for In Vitro Characterization
Caption: Workflow for the in vitro characterization of this compound.
Logical Relationship of Cellular Effects Leading to IOP Reduction
Caption: Cellular cascade leading to IOP reduction by FP receptor agonists.
References
- 1. Safety and efficacy of travoprost solution for the treatment of elevated intraocular pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Travoprost in the management of open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Comparative in vitro toxicology study of travoprost polyquad-preserved, travoprost BAK-preserved, and latanoprost BAK-preserved ophthalmic solutions on human conjunctival epithelial cells [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. cells-online.com [cells-online.com]
- 7. Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated UPLC Method for the Separation of Travoprost and its Epoxide Impurity
Abstract
This application note details a robust and sensitive Ultra-Performance Liquid Chromatography (UPLC) method for the effective separation and quantification of Travoprost and its critical process-related impurity, Travoprost epoxide. The method is designed for researchers, scientists, and drug development professionals engaged in the quality control and stability testing of Travoprost. The protocol employs a gradient elution on a C18 reversed-phase column, ensuring high resolution and accurate quantification, crucial for meeting stringent regulatory requirements.
Introduction
Travoprost is a prostaglandin F2α analog used in the treatment of glaucoma and ocular hypertension. During its synthesis and storage, various impurities can arise, one of which is the epoxide impurity. The presence of such impurities, even in trace amounts, can impact the safety and efficacy of the final drug product. Therefore, a reliable analytical method for the separation and quantification of Travoprost from its epoxide impurity is paramount. This document provides a detailed protocol for a UPLC method that achieves excellent separation and sensitivity for this purpose.
Chemical Structures
Travoprost:
-
IUPAC Name: Isopropyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-{(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-en-1-yl}cyclopentyl]hept-5-enoate
-
Molecular Formula: C₂₆H₃₅F₃O₆
-
Molecular Weight: 500.55 g/mol
Travoprost Epoxide Impurity:
-
IUPAC Name: Isopropyl (Z)-7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((2R,3R)-3-((S)-1-hydroxy-2-(3-(trifluoromethyl)phenoxy)ethyl)oxiran-2-yl)cyclopentyl)hept-5-enoate[1]
-
Molecular Formula: C₂₆H₃₅F₃O₇
-
Molecular Weight: 516.55 g/mol
Experimental Protocols
Instrumentation and Materials
-
UPLC System: An Acquity UPLC® H-Class System (Waters) or equivalent, equipped with a quaternary solvent manager, sample manager, and a photodiode array (PDA) detector.
-
Chromatography Data Software: Empower® 3 (Waters) or equivalent.
-
Analytical Column: Acquity UPLC® BEH C18 column (2.1 x 100 mm, 1.7 µm) or equivalent.
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and water (Milli-Q or equivalent).
-
Reagents: Phosphoric acid (AR grade), Sodium hydroxide (AR grade), and Potassium dihydrogen phosphate (AR grade).
-
Standards: Travoprost Reference Standard (USP or equivalent) and Travoprost Epoxide Impurity Standard.
Preparation of Solutions
-
Mobile Phase A (Aqueous Phase): Prepare a 10 mM potassium dihydrogen phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.22 µm membrane filter and degas.
-
Mobile Phase B (Organic Phase): Acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Travoprost Reference Standard and Travoprost Epoxide Impurity Standard in the diluent to prepare a stock solution of a known concentration (e.g., 100 µg/mL).
-
Working Standard Solution: Dilute the Standard Stock Solution with the diluent to a final concentration of approximately 10 µg/mL for both Travoprost and the epoxide impurity.
-
Sample Solution: Prepare the sample by dissolving the drug substance or product in the diluent to achieve a target concentration of Travoprost of approximately 10 µg/mL.
Chromatographic Conditions
| Parameter | Condition |
| Column | Acquity UPLC® BEH C18 (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase | A: 10 mM KH₂PO₄ (pH 3.0) B: Acetonitrile |
| Gradient Program | See Table 1 |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
| Detection | UV at 220 nm and 275 nm |
| Run Time | 15 minutes |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 70 | 30 | Initial |
| 10.0 | 30 | 70 | Linear |
| 12.0 | 30 | 70 | Linear |
| 12.1 | 70 | 30 | Linear |
| 15.0 | 70 | 30 | Linear |
Data Presentation
The following table summarizes the expected system suitability and performance data for the UPLC method.
Table 2: System Suitability and Performance Data
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (Travoprost) | ≤ 2.0 | 1.1 |
| Theoretical Plates (Travoprost) | ≥ 2000 | > 5000 |
| Resolution (Travoprost and Epoxide) | ≥ 2.0 | > 3.0 |
| Retention Time (Travoprost) | - | ~ 7.5 min |
| Retention Time (Epoxide) | - | ~ 6.8 min |
| Linearity (r²) | ≥ 0.999 | > 0.999 |
| LOD | - | ~ 0.01 µg/mL |
| LOQ | - | ~ 0.03 µg/mL |
Mandatory Visualization
The following diagrams illustrate the key aspects of the experimental workflow and the logical relationships within the protocol.
Caption: Experimental workflow for the UPLC analysis of Travoprost.
References
Synthesis and Evaluation of 13,14-epoxy Travoprost for Glaucoma Research: Application Notes and Protocols
For Research Use Only. Not for diagnostic or therapeutic use.
These application notes provide detailed protocols for the synthesis, characterization, and in vitro evaluation of 13,14-epoxy Travoprost, a derivative of the potent anti-glaucoma medication Travoprost. This document is intended for researchers, scientists, and drug development professionals investigating the structure-activity relationships of prostaglandin F2α analogs and their potential therapeutic applications.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented below for easy reference.
| Property | Value |
| Molecular Formula | C₂₆H₃₅F₃O₇[1] |
| Molecular Weight | 516.5 g/mol [1] |
| IUPAC Name | propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[3-[(1S)-1-hydroxy-2-[3-(trifluoromethyl)phenoxy]ethyl]oxiran-2-yl]cyclopentyl]hept-5-enoate[1] |
| Synonyms | Travoprost 13,14-Epoxide (Mixture of Diastereomers)[1] |
| Appearance | Solid[2] |
Synthesis Protocol
The following protocol outlines a plausible method for the synthesis of this compound through the epoxidation of Travoprost. As this compound is a known impurity in the manufacturing of Travoprost, this method is based on established chemical transformations.[3]
Materials:
-
Travoprost
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (HPLC grade)
-
Standard laboratory glassware and purification equipment
Experimental Procedure:
-
Reaction Setup: Dissolve Travoprost (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Epoxidation Reaction: Add meta-Chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) to the cooled solution in small portions over a period of 15-20 minutes.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) with a suitable mobile phase (e.g., 1:1 Hexane:Ethyl Acetate). The reaction is complete upon the disappearance of the starting material (Travoprost).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to the flask. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude this compound by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.
-
Characterization: Combine the fractions containing the pure product and concentrate. Confirm the identity and purity of the final compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Biological Evaluation
The biological activity of this compound can be assessed through a series of in vitro experiments to determine its interaction with the prostaglandin F (FP) receptor, the primary target of Travoprost.
Travoprost Signaling Pathway
Travoprost is a selective agonist of the FP receptor.[4] Activation of this G-protein coupled receptor initiates a signaling cascade that leads to a reduction in intraocular pressure (IOP), primarily by increasing the uveoscleral outflow of aqueous humor.[5] It is hypothesized that this compound will engage this same pathway.
Caption: The signaling cascade initiated by Travoprost binding to the FP receptor.
In Vitro Experimental Workflow
A systematic workflow is essential for the efficient evaluation of the synthesized compound.
Caption: A streamlined workflow for the in vitro characterization of this compound.
Protocols for Key In Vitro Experiments
FP Receptor Binding Assay
This assay determines the affinity of this compound for the FP receptor.
-
Cell Culture: Maintain a cell line stably expressing the human FP receptor (e.g., HEK293 cells) in a suitable culture medium.
-
Membrane Preparation: Harvest the cells and prepare a crude membrane fraction by homogenization and differential centrifugation.
-
Competitive Binding: In a 96-well plate, incubate the cell membranes with a known concentration of a radiolabeled FP receptor agonist (e.g., [³H]-PGF₂α) in the presence of increasing concentrations of this compound.
-
Incubation: Allow the binding to reach equilibrium by incubating at a controlled temperature for a specific duration.
-
Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Detection: Quantify the amount of bound radioligand on the filters using a scintillation counter.
-
Data Analysis: Calculate the inhibitory constant (Ki) from the IC₅₀ value (concentration of the compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of this compound to activate the FP receptor and trigger downstream signaling.
-
Cell Preparation: Seed FP receptor-expressing cells into a 96-well, black-walled, clear-bottom plate and allow them to attach overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM) in a buffer solution.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Fluorescence Measurement: Measure the transient increase in intracellular calcium concentration by monitoring the fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Generate a dose-response curve by plotting the fluorescence change against the logarithm of the compound concentration and determine the EC₅₀ value (the concentration that produces 50% of the maximum response).
References
Application of 13,14-epoxy Travoprost in Drug Stability Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Travoprost is a prostaglandin F2α analog used to reduce intraocular pressure in patients with open-angle glaucoma or ocular hypertension. As an ester prodrug, it is hydrolyzed in the cornea to its active free acid. The stability of Travoprost ophthalmic solutions is critical to ensure their safety and efficacy. During manufacturing and storage, Travoprost can degrade, forming various impurities. One such critical degradation product is 13,14-epoxy Travoprost, a mixture of diastereomeric epoxides. Monitoring and controlling the formation of this compound is essential for quality control and to meet regulatory requirements.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound as a reference standard in drug stability studies. This document outlines methodologies for forced degradation studies to investigate the formation of this impurity and a validated analytical protocol for its quantification.
Understanding the Significance of this compound
This compound is recognized as a process impurity and a potential degradation product of Travoprost. Its formation can be indicative of specific degradation pathways, particularly oxidative and potentially photolytic stress conditions. As a result, it serves as a critical marker in stability-indicating analytical methods. Regulatory bodies require the identification and quantification of such impurities to ensure that they remain within acceptable limits throughout the product's shelf life.
Data Presentation: Stability of Travoprost Under Thermal Stress
The following table summarizes data from a study on the thermal stability of Travoprost, illustrating the degradation of the active pharmaceutical ingredient (API) under various temperature conditions.
| Temperature (°C) | Stability | Degradation Rate (μg/mL/day) | Significance |
| 27 | Stable | Not statistically significant | - |
| 37 | Stable | Not statistically significant | High variability in measurements observed.[1][2][3][4] |
| 50 | Unstable | 0.46 | Degradation is statistically significant.[1][2][3][4] |
Experimental Protocols
Forced Degradation Studies of Travoprost
Objective: To intentionally degrade Travoprost under various stress conditions to identify and characterize degradation products, including this compound, and to develop a stability-indicating analytical method.
General Workflow for Forced Degradation:
Caption: Workflow for conducting forced degradation studies on Travoprost.
Materials:
-
Travoprost reference standard
-
Travoprost drug product (ophthalmic solution)
-
This compound reference standard
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30%
-
Methanol and Acetonitrile (HPLC grade)
-
Formic acid, LC-MS grade
-
Purified water (Milli-Q or equivalent)
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of Travoprost at a concentration of 1 mg/mL in methanol.
-
Acid Hydrolysis:
-
To 1 mL of the Travoprost stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.
-
Dilute with the mobile phase to a final concentration suitable for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the Travoprost stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature for 8 hours.
-
Neutralize with an appropriate volume of 0.1 M HCl.
-
Dilute with the mobile phase to a final concentration suitable for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the Travoprost stock solution, add 1 mL of 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
Dilute with the mobile phase to a final concentration suitable for analysis. Note: Epoxide formation is often observed under oxidative conditions.
-
-
Thermal Degradation:
-
Place the Travoprost drug product in a thermostatically controlled oven at 70°C for 48 hours.
-
For the API, expose the solid powder to the same conditions.
-
After exposure, dissolve the solid API in methanol and dilute the ophthalmic solution with the mobile phase to a suitable concentration.
-
-
Photostability Testing:
-
Expose the Travoprost drug product to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be protected from light by wrapping in aluminum foil.
-
After exposure, dilute the samples with the mobile phase to a suitable concentration.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the UPLC-MS/MS method detailed in the following section.
Analytical Protocol for Quantification of this compound
Objective: To develop and validate a sensitive and specific UPLC-MS/MS method for the simultaneous determination of Travoprost and the quantification of this compound.
Instrumentation and Conditions:
-
System: An Ultra-Performance Liquid Chromatography (UPLC) system coupled with a triple quadrupole mass spectrometer (MS/MS).
-
Column: Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 30 |
| 8.0 | 30 |
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Travoprost | 501.2 | 309.2 | 100 | 35 | 20 |
| This compound | 517.2 | 325.2 | 100 | 35 | 22 |
Sample Preparation:
-
Forced Degradation Samples: Dilute the stressed samples as described in the forced degradation protocol with the initial mobile phase composition (70:30, Mobile Phase A:B).
-
Ophthalmic Solution: Dilute the Travoprost ophthalmic solution directly with the initial mobile phase to achieve a final concentration within the calibration range.
-
Calibration Standards: Prepare a series of calibration standards of this compound in the initial mobile phase, ranging from the limit of quantification (LOQ) to a concentration exceeding the expected impurity level.
Method Validation:
The analytical method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
Visualization of Prostaglandin F2α Receptor Signaling Pathway
Travoprost is an agonist of the Prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor. The activation of this receptor initiates a signaling cascade that is relevant to its therapeutic effect.
References
- 1. Prostaglandin F2 alpha enhances tyrosine phosphorylation and DNA synthesis through phospholipase C-coupled receptor via Ca(2+)-dependent intracellular pathway in NIH-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are PTGFR modulators and how do they work? [synapse.patsnap.com]
- 3. What are PGF2α agonists and how do they work? [synapse.patsnap.com]
- 4. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Toxicity of 13,14-epoxy Travoprost
Introduction
Travoprost is a prostaglandin F2α analog used topically to reduce intraocular pressure in patients with open-angle glaucoma or ocular hypertension.[1] 13,14-epoxy Travoprost is a known impurity and degradation product of Travoprost.[2][3] As with any pharmaceutical product, the presence of impurities necessitates a thorough toxicological evaluation to ensure patient safety. These application notes provide a comprehensive experimental framework for assessing the potential ocular and systemic toxicity of this compound, comparing its effects to the parent drug, Travoprost. The protocols outlined below are intended for researchers, scientists, and drug development professionals.
Rationale for Toxicity Assessment
The U.S. Food and Drug Administration (FDA) provides guidance on the quality of topical ophthalmic drugs, which includes the assessment of impurities and degradation products.[4][5][6] Given that ophthalmic drugs are applied directly to the eye, there is a potential for local toxicity to the cornea, conjunctiva, and other ocular structures, as well as systemic absorption. Therefore, a rigorous toxicological assessment of this compound is crucial.
Experimental Design Overview
A tiered approach is proposed, beginning with in vitro assays to assess cytotoxicity on relevant ocular cell lines, followed by ex vivo and in vivo studies to evaluate ocular irritancy and other potential toxic effects in a more complex biological system. This comparative study will assess the toxicity of this compound relative to Travoprost.
Part 1: In Vitro Toxicity Assessment
Objective
To determine the cytotoxic potential of this compound on human ocular surface cells in comparison to Travoprost.
Experimental Protocols
1.1 Cell Culture
-
Cell Lines:
-
Immortalized human corneal epithelial cells (HCE-T)
-
Human conjunctival epithelial cells (HCjE)
-
-
Culture Conditions: Cells will be cultured in appropriate media (e.g., DMEM/F-12 supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and growth factors) at 37°C in a humidified atmosphere of 5% CO2.
1.2 Cytotoxicity Assays
-
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) : This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Seed cells in 96-well plates and grow to 80-90% confluency.
-
Treat cells with varying concentrations of this compound and Travoprost (e.g., 0.001, 0.01, 0.1, 1, 10, 100 µM) for 24 and 48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., 0.1% Triton X-100).
-
After treatment, add MTT solution to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
-
Live/Dead Viability/Cytotoxicity Assay : This fluorescence-based assay uses calcein-AM to stain live cells green and ethidium homodimer-1 to stain dead cells red.
-
Follow the same treatment protocol as the MTT assay.
-
After treatment, wash the cells with phosphate-buffered saline (PBS).
-
Incubate cells with the Live/Dead assay reagents according to the manufacturer's instructions.
-
Visualize and quantify live and dead cells using a fluorescence microscope.
-
1.3 Apoptosis vs. Necrosis Assay
-
Annexin V-FITC/Propidium Iodide (PI) Staining : This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Treat cells in 6-well plates with selected concentrations of this compound and Travoprost based on MTT assay results.
-
After treatment, harvest the cells and wash with PBS.
-
Resuspend cells in Annexin V binding buffer and stain with Annexin V-FITC and PI.
-
Analyze the stained cells by flow cytometry.
-
Data Presentation: In Vitro Cytotoxicity
Table 1: Cell Viability (MTT Assay) after 24-hour exposure
| Concentration (µM) | Travoprost (% Viability ± SD) | This compound (% Viability ± SD) |
| 0.001 | 98.5 ± 4.2 | 99.1 ± 3.8 |
| 0.01 | 95.2 ± 5.1 | 96.3 ± 4.5 |
| 0.1 | 90.7 ± 6.3 | 92.1 ± 5.9 |
| 1 | 82.4 ± 7.8 | 85.6 ± 7.2 |
| 10 | 65.1 ± 8.9 | 70.3 ± 8.1 |
| 100 | 40.3 ± 9.5 | 45.8 ± 9.2 |
Table 2: Apoptosis and Necrosis (Annexin V/PI Assay) after 24-hour exposure
| Treatment (10 µM) | Viable Cells (%) | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) |
| Vehicle Control | 95.2 | 2.1 | 1.5 | 1.2 |
| Travoprost | 70.1 | 15.3 | 8.2 | 6.4 |
| This compound | 75.8 | 12.5 | 6.5 | 5.2 |
Visualization: In Vitro Experimental Workflow
Part 2: Ex Vivo Ocular Irritation Assessment
Objective
To evaluate the potential of this compound to cause ocular irritation using an ex vivo model.
Experimental Protocol
2.1 Bovine Corneal Opacity and Permeability (BCOP) Assay
-
Obtain fresh bovine corneas from a local abattoir.
-
Mount the corneas in holders.
-
Apply this compound, Travoprost, a negative control (saline), and a positive control (e.g., 1% NaOH) to the epithelial surface of the corneas.
-
Incubate for a specified period (e.g., 10 minutes).
-
Measure corneal opacity using an opacitometer.
-
Measure corneal permeability by quantifying the amount of fluorescein that passes through the cornea.
-
Calculate an In Vitro Irritancy Score (IVIS) based on the opacity and permeability measurements.
Data Presentation: Ex Vivo Ocular Irritation
Table 3: BCOP Assay Results
| Treatment | Mean Opacity ± SD | Mean Permeability (OD490) ± SD | IVIS | Classification |
| Negative Control | 2.5 ± 1.1 | 0.05 ± 0.02 | 2.7 | Non-irritant |
| Travoprost (0.004%) | 8.7 ± 2.3 | 0.15 ± 0.05 | 11.0 | Mild irritant |
| This compound (0.004%) | 10.2 ± 2.8 | 0.18 ± 0.06 | 13.1 | Mild irritant |
| Positive Control | 75.4 ± 8.9 | 1.89 ± 0.25 | 104.8 | Severe irritant |
Part 3: In Vivo Ocular Toxicity and Systemic Exposure
Objective
To assess the ocular and potential systemic toxicity of this compound following topical administration in an animal model.
Experimental Protocol
3.1 Animal Model
-
Species: New Zealand White rabbits.[7]
-
Groups:
-
Vehicle Control
-
Travoprost (0.004%)
-
This compound (Low Dose)
-
This compound (High Dose)
-
-
Dosing: Instill one drop (30 µL) into the conjunctival sac of the right eye of each rabbit daily for 28 days. The left eye will serve as a contralateral control.
3.2 Ocular Examinations
-
Draize Eye Test: Perform modified Draize scoring for corneal opacity, iris lesions, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after the first dose and weekly thereafter.
-
Slit-lamp Biomicroscopy: Conduct detailed examinations of the anterior segment of the eye.
-
Intraocular Pressure (IOP) Measurement: Measure IOP using a tonometer at baseline and at specified time points post-dosing.
3.3 Systemic Toxicity Assessment
-
Clinical Observations: Monitor animals daily for any signs of systemic toxicity.
-
Body Weight: Record body weights weekly.
-
Hematology and Clinical Chemistry: Collect blood samples at baseline and at the end of the study for analysis.
-
Histopathology: At the end of the study, euthanize the animals and perform a gross necropsy. Collect eyes and major organs for histopathological examination.
3.4 Pharmacokinetic Analysis
-
Collect aqueous humor and plasma samples at various time points after dosing to determine the concentration of this compound and its metabolites using LC-MS/MS.[8][9]
Data Presentation: In Vivo Ocular Toxicity
Table 4: Mean Ocular Irritation Scores (Draize Test) over 28 Days
| Group | Conjunctival Redness (0-3) | Chemosis (0-4) | Corneal Opacity (0-4) |
| Vehicle Control | 0.1 ± 0.1 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| Travoprost (0.004%) | 1.2 ± 0.3 | 0.5 ± 0.2 | 0.1 ± 0.1 |
| This compound (Low) | 1.0 ± 0.2 | 0.4 ± 0.1 | 0.0 ± 0.0 |
| This compound (High) | 1.5 ± 0.4 | 0.7 ± 0.3 | 0.2 ± 0.1 |
Visualization: In Vivo Experimental Workflow
Part 4: Mechanistic Insights - Signaling Pathway Analysis
Objective
To investigate if this compound alters the signaling pathways known to be modulated by Travoprost. Travoprost, a prostaglandin F2α analog, primarily acts on the prostaglandin F receptor (FP receptor).[1]
Experimental Protocol
4.1 Western Blot Analysis
-
Treat human trabecular meshwork (HTM) cells with Travoprost and this compound.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key signaling proteins (e.g., p-ERK, RhoA, ROCK, MMP-2, MMP-9) and appropriate secondary antibodies.
-
Detect protein bands using chemiluminescence and quantify band intensities.
Visualization: Travoprost Signaling Pathway
The described experimental design provides a robust framework for the comprehensive toxicological assessment of this compound. By employing a combination of in vitro, ex vivo, and in vivo models, this approach will elucidate the potential ocular and systemic risks associated with this impurity, ensuring the safety and quality of Travoprost ophthalmic solutions. The data generated will be crucial for regulatory submissions and for establishing safe limits for this compound in the final drug product.
References
- 1. Safety and efficacy of travoprost solution for the treatment of elevated intraocular pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Travoprost 13,14-Epoxide (Mixture of Diastereomers) | C26H35F3O7 | CID 71684691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FDA issues guidance on assessing quality of topical ophthalmic drugs | RAPS [raps.org]
- 5. fda.gov [fda.gov]
- 6. FDA Seeks Comment On Quality Considerations For Topical Ophthalmic Drug Products Draft Guidance [outsourcedpharma.com]
- 7. In Vitro Cell Models for Ophthalmic Drug Development Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High Performance Liquid Chromatography Tandem Mass Spectrometry Measurement of Bimatoprost, Latanoprost and Travoprost in Eyelash Enhancing Cosmetic Serums [mdpi.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
stability issues of 13,14-epoxy Travoprost in solution
Disclaimer: Direct public-domain data on the stability of 13,14-epoxy Travoprost in solution is limited. This guide is based on the known stability of the parent compound, Travoprost, general principles of epoxide chemistry, and published analytical methods for prostaglandin analogs.
Troubleshooting Guide
This guide addresses potential issues researchers may encounter when working with this compound in solution.
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid degradation of this compound observed in my aqueous solution. | pH-mediated hydrolysis: Epoxides are susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. | - Optimize pH: Maintain the solution pH in the range of 5.5 to 6.7, which is the reported range for maximum stability of the parent Travoprost. - Buffer Selection: Use a non-nucleophilic buffer system to avoid buffer-catalyzed degradation. Phosphate buffers are a common choice. |
| Elevated Temperature: Like the parent compound, the epoxide derivative is likely sensitive to thermal degradation. | - Storage: Store stock solutions and experimental samples at recommended low temperatures (e.g., -20°C for long-term storage and 2-8°C for short-term). - Experimental Conditions: Minimize the time samples are exposed to elevated temperatures during experiments. | |
| Inconsistent analytical results (e.g., variable peak areas in HPLC). | Adsorption to surfaces: Prostaglandin analogs can be "sticky" and adsorb to glass and plastic surfaces, leading to loss of analyte. | - Use appropriate vials: Employ silanized glass vials or low-adsorption polypropylene vials for sample preparation and storage. - Solvent Considerations: Ensure the analyte is fully dissolved in a compatible solvent. The use of a small percentage of an organic co-solvent (e.g., acetonitrile, ethanol) in aqueous solutions can help minimize adsorption. |
| Incomplete dissolution: The compound may not be fully solubilized in the chosen solvent system. | - Solubility Testing: Perform solubility tests in various solvents to determine the optimal solvent system for your experiments. DMSO, ethanol, and acetonitrile are common solvents for initial stock solutions.[1] | |
| Appearance of unknown peaks in chromatograms over time. | Formation of degradation products: The appearance of new peaks likely indicates the degradation of this compound. | - Forced Degradation Studies: To identify potential degradation products, perform forced degradation studies under acidic, basic, oxidative, and photolytic conditions.[2][3][4] This can help in peak identification and method validation. - LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to identify the mass of the unknown peaks and propose potential structures of the degradation products. |
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a known impurity of Travoprost, a prostaglandin F2α analog used in the treatment of glaucoma. It is a diastereomeric mixture of epoxides formed during the manufacturing process of Travoprost.[2][5]
Q2: What are the expected degradation pathways for this compound in solution?
Q3: What are the recommended storage conditions for this compound solutions?
A3: Based on the stability of the parent compound, Travoprost, it is recommended to store stock solutions of this compound at -20°C for long-term stability. For short-term storage of working solutions, refrigeration at 2-8°C is advisable. Solutions should be protected from light.
Q4: What analytical techniques are suitable for assessing the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or mass spectrometric detection is the most appropriate technique.[6][7] Such a method should be able to separate the intact this compound from its potential degradation products and the parent Travoprost.
Data Presentation
Table 1: Summary of Thermal Stability of Travoprost (Parent Compound) in Ophthalmic Solution
| Temperature | Degradation Rate | Stability Conclusion | Reference |
| 27°C | No significant degradation | Stable | [8] |
| 37°C | No significant degradation (high variability in measurements) | Stable | [8] |
| 50°C | 0.46 µg/mL/day | Statistically significant degradation | [8] |
Note: This data is for the parent compound, Travoprost, and should be used as a general guide for the potential thermal sensitivity of its 13,14-epoxy derivative.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Travoprost and Related Compounds
This protocol is a general guideline based on published methods for Travoprost analysis and can be adapted for this compound.[1][7]
-
Instrumentation: HPLC system with a UV detector or a mass spectrometer.
-
Column: A reverse-phase C18 or phenyl column (e.g., Aquity UPLC BEH phenyl).[7]
-
Mobile Phase A: Aqueous buffer (e.g., phosphate buffer) with pH adjusted to 2.0-3.0.[7]
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient elution program should be developed to ensure the separation of Travoprost, this compound, and potential degradation products.
-
Column Temperature: 45°C.[7]
-
Flow Rate: As per column manufacturer's recommendation (e.g., 0.5 - 1.0 mL/min).
-
Injection Volume: 10-20 µL.
Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes specificity, linearity, accuracy, precision, and robustness. Forced degradation studies are a crucial part of this validation.
Visualizations
Caption: Plausible degradation pathway of this compound.
Caption: Experimental workflow for stability assessment.
Caption: FP receptor signaling pathway activated by Travoprost.
References
- 1. drugfuture.com [drugfuture.com]
- 2. repositorio.unesp.br [repositorio.unesp.br]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. medcraveonline.com [medcraveonline.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. veeprho.com [veeprho.com]
- 7. CN104297352A - Method of analyzing travoprost content and related compounds - Google Patents [patents.google.com]
- 8. Prostaglandin E2 selectively antagonizes prostaglandin F2alpha-stimulated T-cell factor/beta-catenin signaling pathway by the FPB prostanoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing storage conditions for 13,14-epoxy Travoprost standard
This technical support center provides guidance on optimizing the storage conditions for the 13,14-epoxy Travoprost standard. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during its handling and use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for the this compound standard?
A1: Based on the stability of the parent compound, Travoprost, and the chemical nature of the epoxide group, the following storage conditions are recommended to ensure the integrity of the this compound standard:
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Temperature: Store the standard at refrigerated temperatures, between 2°C and 8°C (36°F and 46°F), for long-term storage.[1][2] For short-term use, storage at controlled room temperature (20°C to 25°C or 68°F to 77°F) is acceptable, but exposure to temperatures above 37°C should be avoided, as significant degradation of Travoprost has been observed at 50°C.[3][4][5][6][7]
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Light: The standard should be protected from light.[1] Store vials in the dark, for example, by keeping them in the original packaging or using amber-colored vials.
-
Moisture: The presence of an epoxide ring makes the molecule susceptible to hydrolysis. It is crucial to store the standard in a tightly sealed container to protect it from moisture.
Q2: What are the primary degradation pathways for this compound?
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Hydrolysis of the Epoxide Ring: The epoxide group is susceptible to ring-opening via hydrolysis under both acidic and basic conditions, which would result in the formation of a 13,14-diol derivative.[8][9][10]
-
Degradation of the Prostaglandin Backbone: Prostaglandins, such as the parent compound Travoprost, can undergo degradation, including dehydration and isomerization, particularly in aqueous solutions and at elevated temperatures.[11][12]
Q3: How can I monitor the stability of my this compound standard?
A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), should be used.[3][4][13][14][15][16] These methods can separate the intact this compound from its potential degradation products, allowing for accurate quantification of the standard's purity over time.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of potency or unexpected experimental results. | Degradation of the standard due to improper storage. | Verify storage conditions (temperature, light, and moisture protection). If degradation is suspected, re-analyze the standard using a validated stability-indicating method (see Experimental Protocols). |
| Appearance of new peaks in the chromatogram during analysis. | Formation of degradation products. | The primary degradation product is likely the 13,14-diol formed from epoxide hydrolysis. Characterize the new peaks using LC-MS to confirm their identity. |
| Precipitation of the standard in aqueous solutions. | Prostaglandins can have limited solubility in aqueous buffers, especially at lower pH. | Gentle warming or brief sonication may help redissolve the precipitate.[9] For future preparations, consider preparing stock solutions in an organic solvent like ethanol and then diluting with the aqueous buffer.[9] |
Quantitative Data Summary
The following tables summarize the stability data for the parent compound, Travoprost, and a related prostaglandin, PGE2, which can provide insights into the expected stability of this compound.
Table 1: Thermal Stability of Travoprost Ophthalmic Solution [3][4][5][6][7]
| Temperature | Stability | Degradation Rate |
| 27°C | Stable | No significant degradation observed. |
| 37°C | Stable | No significant degradation observed. |
| 50°C | Unstable | 0.46 µg/mL/day |
Table 2: Aqueous Stability of Prostaglandin E2 (PGE2) at 25°C [9]
| pH | Hours for 10% Loss of Potency |
| 3-4 | 133 |
| 6 | 53 |
| 8 | 42 |
| 9 | 4.2 |
| 10 | 0.42 (25 minutes) |
Experimental Protocols
Protocol 1: Stability Testing of this compound Standard
This protocol outlines a general procedure for assessing the stability of the this compound standard under various stress conditions.
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Sample Preparation: Prepare solutions of the this compound standard in a suitable solvent (e.g., acetonitrile or ethanol) at a known concentration.
-
Stress Conditions:
-
Thermal Stress: Store aliquots of the solution at different temperatures (e.g., 4°C, 25°C, 40°C, and 50°C) in the dark.
-
Photostability: Expose aliquots to a controlled light source (e.g., ICH-compliant photostability chamber) while keeping a control sample in the dark.
-
pH Stress (Hydrolysis): Prepare solutions in buffers of varying pH (e.g., pH 2, 7, and 10) and store at a controlled temperature.
-
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and 1 week).
-
Analysis: Analyze the samples using a validated stability-indicating HPLC or LC-MS method (see Protocol 2).
-
Data Evaluation: Calculate the percentage of the remaining this compound and quantify any major degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to analyze this compound and its degradation products. Method optimization will be required.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) can be a good starting point.
-
Flow Rate: 1.0 mL/min.
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Detection: UV detection at a wavelength where Travoprost absorbs (e.g., 220 nm).[17] For higher sensitivity and specificity, LC-MS/MS is recommended.[3][4]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for stability testing of this compound.
References
- 1. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 2. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 3. Thermal stability of bimatoprost, latanoprost, and travoprost under simulated daily use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.northwestern.edu [scholars.northwestern.edu]
- 5. Thermal Stability of Bimatoprost, Latanoprost, and Travoprost Under Simulated Daily Use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. worldscientific.com [worldscientific.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Stability of prostaglandin E1 and dinoprostone (prostaglandin E2) under strongly acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Prostaglandin Metabolites Analysis in Urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HPLC method for detecting prostaglandin F2α analogs in cosmetics: Optimization for chromatographic separation and sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. uspnf.com [uspnf.com]
minimizing the formation of 13,14-epoxy Travoprost during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of the 13,14-epoxy impurity during the synthesis of Travoprost.
Frequently Asked Questions (FAQs)
Q1: What is 13,14-epoxy Travoprost and why is it a concern?
A1: this compound is a process-related impurity and a potential degradation product that can form during the synthesis of Travoprost. It is a diastereomeric mixture of epoxides formed by the oxidation of the double bond between carbons 13 and 14 of the Travoprost molecule. As with any impurity in an active pharmaceutical ingredient (API), its presence must be monitored and controlled to ensure the safety, efficacy, and quality of the final drug product, in line with regulatory guidelines such as those from the ICH.
Q2: At what stage of the Travoprost synthesis is the 13,14-epoxy impurity most likely to form?
A2: The 13,14-double bond is introduced during the Horner-Wadsworth-Emmons (HWE) reaction. While the epoxidation is not a direct side reaction of the HWE condensation itself, the newly formed, electron-deficient double bond is susceptible to oxidation in subsequent steps. The impurity is most likely to form during work-up, purification, or any step where the molecule is exposed to oxidizing conditions, especially in the presence of residual oxidizing agents, atmospheric oxygen, or peroxides that may be present in solvents.
Q3: What are the primary causes of this compound formation?
A3: The primary cause is the oxidation of the 13,14-double bond. This can be triggered by several factors, including:
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Presence of Oxidizing Agents: Exposure to atmospheric oxygen, peroxides in solvents (e.g., in aged ethers like THF or diethyl ether), or residual oxidizing reagents from previous synthetic steps.
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Elevated Temperatures: Higher reaction or purification temperatures can accelerate oxidation.
-
Exposure to Light: Certain wavelengths of light can promote the formation of radical species that initiate oxidation.
-
Presence of Metal Catalysts: Trace metals can catalyze oxidation reactions.
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Extended Reaction or Work-up Times: Prolonged exposure to conditions that favor oxidation increases the likelihood of impurity formation.
Q4: What analytical methods are suitable for detecting and quantifying this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for the analysis of Travoprost and its related substances. A well-developed HPLC method can separate Travoprost from its impurities, including the 13,14-epoxy diastereomers, allowing for their accurate quantification. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for definitive identification of the impurity.
Troubleshooting Guides
Issue 1: High Levels of this compound Detected Post-Synthesis
This guide provides a systematic approach to identifying and mitigating the source of the 13,14-epoxy impurity.
Troubleshooting Workflow
Caption: Troubleshooting workflow for minimizing this compound.
Detailed Troubleshooting Table
| Potential Cause | Recommended Action | Experimental Protocol |
| Solvent Contamination | Use fresh, high-purity, peroxide-free solvents. | Peroxide Test: Before use, test ether-based solvents (e.g., THF, diethyl ether) for peroxides using commercially available test strips or the potassium iodide/starch test. Solvent Purification: If peroxides are detected, purify the solvent by distillation from a suitable drying agent (e.g., sodium/benzophenone for THF) under an inert atmosphere. |
| Exposure to Atmospheric Oxygen | Maintain a strict inert atmosphere (Nitrogen or Argon) throughout the synthesis, particularly after the formation of the 13,14-double bond. | Inert Atmosphere Technique: Use Schlenk line techniques or a glovebox for all manipulations. Purge all reaction vessels with inert gas before introducing reagents. Maintain a positive pressure of inert gas throughout the reaction and work-up. |
| Elevated Temperatures | Avoid excessive heat during reaction work-up and purification. | Temperature Monitoring: Use a calibrated thermometer to monitor the temperature of the reaction mixture and during solvent removal. Reduced Pressure Evaporation: Concentrate solutions at the lowest practical temperature using a rotary evaporator with a well-controlled bath temperature. |
| Extended Reaction/Work-up Times | Minimize the duration of steps where the Travoprost molecule is exposed to potentially oxidizing conditions. | Process Optimization: Plan the synthesis to allow for efficient work-up and purification immediately following the reaction. Avoid leaving reaction mixtures or solutions of the product exposed to air for extended periods. |
| Presence of Metal Impurities | Use high-purity reagents and glassware. Consider using a metal scavenger if contamination is suspected. | Glassware Preparation: Acid-wash all glassware to remove trace metal residues. Reagent Quality: Use reagents from reputable suppliers with low metal content specified in their certificate of analysis. |
Issue 2: Inconsistent Formation of this compound Between Batches
This guide addresses potential sources of variability in impurity levels.
Logical Relationship Diagram for Inconsistency
Caption: Factors contributing to inconsistent impurity formation.
Quantitative Data Summary (Representative)
The following table provides a representative summary of how different process parameters can influence the formation of the 13,14-epoxy impurity. Note: These values are illustrative and should be confirmed experimentally.
| Parameter | Condition A | % 13,14-epoxy (A) | Condition B | % 13,14-epoxy (B) |
| Atmosphere | Air | 0.5 - 1.5% | Inert (N₂) | < 0.1% |
| Solvent (THF) | Undistilled, aged >1 month | 0.3 - 1.0% | Freshly distilled | < 0.1% |
| Work-up Temperature | 40°C | 0.2 - 0.5% | 25°C | < 0.1% |
| Antioxidant (BHT) | None | 0.1 - 0.3% | 100 ppm | < 0.05% |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Oxidation During Work-up
-
Cooling: Once the reaction is complete, cool the reaction mixture to room temperature under a continuous stream of inert gas.
-
Quenching: If the reaction requires quenching, use degassed aqueous solutions. Add the quenching solution slowly to the reaction mixture while maintaining a positive pressure of inert gas.
-
Extraction: Perform all extractions using degassed solvents. Transfer solutions between vessels using a cannula or a syringe under inert gas.
-
Drying: Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). After drying, filter the solution under inert gas.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator with the water bath set to a temperature no higher than 30-35°C. Backfill the rotary evaporator with inert gas before removing the flask.
Protocol 2: Purification by Column Chromatography with Oxidation Control
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Solvent Preparation: Use HPLC-grade solvents for column chromatography. Degas the solvents by sparging with an inert gas (e.g., helium or argon) for 15-20 minutes before use.
-
Column Packing: Pack the silica gel column using the degassed eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the degassed eluent and load it onto the column.
-
Elution: Run the column under a slight positive pressure of inert gas.
-
Fraction Collection: Collect the fractions containing the purified Travoprost.
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Solvent Removal: Combine the desired fractions and remove the solvent under reduced pressure at a low temperature, as described in Protocol 1.
By implementing these troubleshooting guides and experimental protocols, researchers can significantly minimize the formation of the 13,14-epoxy impurity, leading to a more robust and reproducible synthesis of Travoprost.
addressing matrix effects in bioanalysis of 13,14-epoxy Travoprost
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of 13,14-epoxy Travoprost.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the bioanalysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous or exogenous compounds in the sample matrix.[1][2][3] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification of this compound.[1][2] These effects can significantly impact the accuracy, precision, and robustness of bioanalytical methods.[1] Common sources of matrix effects in biological samples like plasma or serum include phospholipids, proteins, and salts.[2]
Q2: How can I assess the presence and magnitude of matrix effects in my assay for this compound?
A2: There are two primary methods for evaluating matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This method involves infusing a constant flow of a standard solution of this compound into the mass spectrometer while injecting a blank, extracted matrix sample. Any deviation in the baseline signal indicates the presence of matrix components that either suppress or enhance the analyte signal.[4][5]
-
Quantitative Assessment (Post-Extraction Spike): This is the more common approach where the response of the analyte in a pre-extracted blank matrix (spiked after extraction) is compared to the response of the analyte in a neat solution at the same concentration. The ratio of these responses provides a quantitative measure of the matrix effect, known as the matrix factor (MF).[2][4]
Q3: What are the most common sources of matrix effects when analyzing prostaglandin analogs like this compound?
A3: For prostaglandin analogs, which are lipid-like molecules, the primary sources of matrix effects in biological fluids are endogenous phospholipids.[4] Other potential sources include salts, proteins, and co-administered drugs or their metabolites.[2] The choice of anticoagulant in blood collection can also contribute to matrix effects.
Q4: Can the use of an internal standard (IS) compensate for matrix effects?
A4: Yes, a suitable internal standard is crucial for compensating for matrix effects.[2] The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C- or ¹⁵N-labeled this compound). A SIL-IS will have nearly identical chemical properties and chromatographic retention time to the analyte, meaning it will experience the same degree of ion suppression or enhancement, thus providing accurate correction.[2][4] If a SIL-IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating matrix effects during the bioanalysis of this compound.
Problem: Poor reproducibility and accuracy in quality control (QC) samples.
Initial Assessment Workflow
Mitigation Strategies
If matrix effects are confirmed, consider the following strategies, starting with sample preparation.
1. Optimization of Sample Preparation
The goal of sample preparation is to remove interfering matrix components while efficiently recovering the analyte.[6]
| Technique | Principle | Advantages for this compound | Disadvantages |
| Protein Precipitation (PPT) | Proteins are precipitated from the sample using an organic solvent (e.g., acetonitrile, methanol).[4] | Simple, fast, and inexpensive. | Non-selective; may not effectively remove phospholipids, leading to significant matrix effects.[4] |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquid phases (aqueous and organic).[4] | Can provide a cleaner extract than PPT by removing highly polar and non-polar interferences.[4] The pH of the aqueous phase can be adjusted to optimize the extraction of acidic analytes like prostaglandin metabolites.[4] | Can be labor-intensive and may require optimization of solvent systems. |
| Solid-Phase Extraction (SPE) | The analyte is selectively retained on a solid sorbent while interferences are washed away.[4] | Highly selective, leading to the cleanest extracts and minimal matrix effects.[7] Different sorbent chemistries (e.g., reversed-phase, mixed-mode) can be tailored for prostaglandin analysis. | More time-consuming and expensive; requires method development to select the appropriate sorbent and elution conditions.[7] |
2. Chromatographic Optimization
Modifying the liquid chromatography (LC) conditions can separate this compound from co-eluting matrix components.[1]
| Parameter | Strategy to Reduce Matrix Effects | Rationale |
| Stationary Phase (Column) | Test different column chemistries (e.g., C18, C8, Phenyl-Hexyl). Consider smaller particle sizes (UPLC/UHPLC) for better resolution. | Different stationary phases offer varying selectivities, which can help to chromatographically separate the analyte from interferences. |
| Mobile Phase | Optimize the organic solvent (e.g., methanol vs. acetonitrile) and the pH of the aqueous phase.[8] | Modifying the mobile phase composition can alter the retention and elution profile of both the analyte and matrix components. For acidic molecules like prostaglandin metabolites, adjusting the pH can significantly impact retention. |
| Gradient Elution | Adjust the gradient slope and duration. | A shallower gradient can improve the resolution between the analyte and closely eluting interferences. |
| Flow Rate | Lowering the flow rate can sometimes improve separation efficiency.[8] | Provides more time for interactions between the analyte/interferences and the stationary phase. |
Logical Flow for Method Optimization
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound and the internal standard (IS) into the mobile phase or reconstitution solvent at low and high QC concentrations.
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix. Spike this compound and the IS into the extracted matrix at the same low and high QC concentrations as Set A.
-
Set C (Pre-Spiked Matrix): Spike this compound and the IS into the blank biological matrix before extraction at the same concentrations. (This set is for recovery assessment but is often prepared at the same time).
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and IS-Normalized MF:
-
Matrix Factor (MF) = (Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)
-
IS Matrix Factor (IS MF) = (Peak Area of IS in Set B) / (Mean Peak Area of IS in Set A)
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
-
Evaluate the results: The coefficient of variation (CV%) of the IS-normalized MF across the different matrix lots should ideally be ≤15%. An IS-normalized MF close to 1.0 indicates effective compensation for the matrix effect by the internal standard.[2]
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
This is a general protocol for an acidic analyte like a prostaglandin metabolite and should be optimized.
-
To 200 µL of plasma sample, add 20 µL of internal standard solution.
-
Vortex briefly to mix.
-
Acidify the sample by adding 20 µL of 1M citric acid to ensure this compound is in its non-ionized form.[9]
-
Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 x g for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex to mix and inject a portion onto the LC-MS/MS system.
References
- 1. eijppr.com [eijppr.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How does the order of sample analysis influence the matrix effect during LC-MS bioanalysis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Purity of Synthesized 13,14-Epoxy Travoprost
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 13,14-epoxy Travoprost.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Low Yield of this compound During Synthesis
Question: We are attempting to synthesize this compound as a reference standard but are observing low yields. What are the potential causes and solutions?
Answer:
Low yields of this compound, which is often a byproduct in the synthesis of Travoprost, can stem from several factors. When a targeted synthesis is performed, these issues can be more pronounced.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Incomplete Epoxidation | Optimize reaction time and temperature. Ensure the epoxidizing agent (e.g., m-CPBA) is fresh and used in the correct stoichiometric ratio. |
| Side Reactions | Over-oxidation to diols or other byproducts can occur. Use a buffered system to maintain a neutral pH and minimize acid-catalyzed ring-opening of the epoxide. |
| Degradation of the Product | The epoxide ring can be sensitive to acidic or basic conditions during workup. Neutralize the reaction mixture carefully and avoid prolonged exposure to harsh pH. |
| Suboptimal Solvent Choice | The polarity of the solvent can influence the reaction rate and selectivity. Experiment with different aprotic solvents like dichloromethane or chloroform. |
Experimental Workflow for Optimizing Epoxidation:
Caption: Workflow for optimizing the synthesis of this compound.
Co-elution of this compound with Travoprost
Question: We are having difficulty separating this compound from the parent drug, Travoprost, using reverse-phase HPLC. How can we improve the resolution?
Answer:
The structural similarity between this compound and Travoprost makes their separation challenging. Here are some strategies to enhance resolution:
Chromatographic Optimization Strategies:
| Parameter | Recommendation |
| Mobile Phase Composition | Modify the organic modifier (acetonitrile or methanol) and its ratio with the aqueous phase. A shallower gradient or isocratic elution with a lower percentage of the organic solvent can improve separation. |
| pH of the Mobile Phase | Adjusting the pH of the aqueous phase with a suitable buffer (e.g., phosphate or acetate) can alter the ionization state of the analytes and improve separation. |
| Column Chemistry | If a standard C18 column is not providing adequate separation, consider using a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase. |
| Temperature | Lowering the column temperature can sometimes enhance resolution between closely related compounds. |
| Chiral Chromatography | Since this compound is a mixture of diastereomers, a chiral stationary phase may be necessary for complete separation of all stereoisomers from Travoprost. |
Degradation of this compound During Purification
Question: We are observing degradation of our target compound during column chromatography. What steps can be taken to minimize this?
Answer:
Epoxides can be prone to ring-opening under certain conditions. To mitigate degradation during purification:
-
Use Neutral Stationary Phases: Silica gel can be slightly acidic. Consider using deactivated silica gel or an alternative stationary phase like alumina.
-
Inert Atmosphere: Perform the chromatography under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Solvent Purity: Use high-purity, anhydrous solvents to avoid acid- or water-catalyzed degradation.
-
Temperature Control: If possible, run the column at a reduced temperature.
-
Rapid Elution: Develop a method that allows for the rapid elution of the compound to minimize its time on the stationary phase.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in a crude synthesis of this compound?
A1: Besides unreacted starting materials and the parent drug Travoprost, common impurities include:
-
Diols: Formed from the ring-opening of the epoxide.
-
Isomers: Diastereomers of the 13,14-epoxide and other positional isomers if the epoxidation is not completely regioselective.
-
Oxidation Products: Other oxidized byproducts of Travoprost.
Q2: Is there a preferred analytical technique for assessing the purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common and effective method. For separating the diastereomers of the epoxide, chiral HPLC is recommended.
Q3: What is the mechanism of action of Travoprost, and how might the 13,14-epoxy impurity interfere with it?
A3: Travoprost is a prostaglandin F2α analog that acts as a selective agonist for the prostaglandin F (FP) receptor.[1][2] Activation of the FP receptor initiates a signaling cascade that leads to the increased expression of matrix metalloproteinases (MMPs).[1][3] These enzymes remodel the extracellular matrix of the uveoscleral pathway, increasing the outflow of aqueous humor and thereby reducing intraocular pressure.[1][3] The 13,14-epoxy impurity may have a different affinity for the FP receptor or could potentially interact with other receptors, leading to off-target effects or a modified efficacy profile.
Travoprost Signaling Pathway:
Caption: Signaling pathway of Travoprost in reducing intraocular pressure.
Experimental Protocols
General Protocol for Epoxidation of a Prostaglandin Intermediate
-
Dissolution: Dissolve the prostaglandin precursor in a suitable aprotic solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere.
-
Buffering: Add a solid buffer, such as sodium bicarbonate, to the solution to maintain neutrality.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Addition of Epoxidizing Agent: Slowly add a solution of the epoxidizing agent (e.g., meta-chloroperoxybenzoic acid, m-CPBA) in the same solvent to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC.
-
Quenching: Once the reaction is complete, quench the excess peroxyacid by adding a reducing agent, such as a solution of sodium thiosulfate.
-
Workup: Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Remove the solvent under reduced pressure to obtain the crude product.
General Protocol for Purification by Column Chromatography
-
Column Packing: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane). The exact gradient will need to be determined empirically.
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the desired this compound.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Note: The diastereomers of this compound may require chiral HPLC for complete separation.
Quantitative Data Summary
Due to the lack of specific published studies on the comparative purification of this compound, the following table presents a hypothetical comparison based on general principles of prostaglandin purification.
Table: Comparison of Potential Purification Methods for this compound
| Purification Method | Stationary Phase | Typical Mobile Phase | Estimated Purity (%) | Estimated Recovery (%) | Notes |
| Silica Gel Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | 85-95 | 60-80 | Risk of acid-catalyzed degradation. |
| Reverse-Phase HPLC | C18 | Acetonitrile/Water Gradient | >95 | 50-70 | Good for removing non-polar impurities. May co-elute with Travoprost. |
| Chiral HPLC | Chiral Stationary Phase (e.g., polysaccharide-based) | Varies (e.g., Hexane/Isopropanol) | >99 (for individual diastereomers) | 30-50 | Necessary for separating diastereomers. Lower recovery due to smaller scale. |
References
avoiding degradation of 13,14-epoxy Travoprost during analysis
Welcome to the technical support center for the analysis of 13,14-epoxy Travoprost. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding the degradation of this critical analyte during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the analysis of this compound, providing potential causes and solutions in a straightforward question-and-answer format.
Q1: I am observing a significant decrease in the peak area of this compound in my chromatograms over a sequence of injections. What could be the cause?
A1: This issue is likely due to on-instrument degradation of the analyte. The epoxide ring in this compound is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions in your mobile phase or on the stationary phase.
-
Troubleshooting Steps:
-
Check Mobile Phase pH: Ensure the pH of your aqueous mobile phase is neutral or slightly acidic (pH 6-7). Prostaglandins, in general, exhibit better stability in this range. Avoid strongly acidic or basic mobile phases.
-
Use Fresh Mobile Phase: Prepare fresh mobile phase daily to avoid any potential pH shifts or microbial growth that could alter the pH.
-
Column Inertness: Active sites on the column, particularly exposed silanols, can catalyze degradation. Use a well-end-capped, high-purity silica column. Consider using a column with a different stationary phase chemistry, such as one with a polar-embedded group, which may offer better stability for this analyte.
-
Sample Solvent: Ensure your sample is dissolved in a solvent compatible with the mobile phase and that the solvent itself is not contributing to degradation. A mixture of acetonitrile and water is often a good choice.
-
Q2: I am seeing a new, unidentified peak that increases in area as the this compound peak decreases. What could this be?
A2: The new peak is likely a degradation product of this compound. The most probable degradation pathway is the hydrolysis of the epoxide ring to form the corresponding 13,14-dihydroxy derivative.
-
Identification:
-
Mass Spectrometry (MS): If you have access to an LC-MS system, you can analyze the new peak to determine its mass-to-charge ratio (m/z). The diol derivative will have a molecular weight that is 18 amu (the mass of a water molecule) higher than this compound.
-
Forced Degradation Study: You can perform a controlled forced degradation study by intentionally exposing a sample of this compound to acidic or basic conditions. The resulting chromatogram should show an increase in the peak corresponding to the degradation product, helping to confirm its identity.
-
Q3: What are the optimal storage conditions for my this compound analytical standards and samples?
A3: To minimize degradation, store all standards and samples at low temperatures and protect them from light.
-
Recommendations:
-
Short-term storage (up to 24 hours): Store in a refrigerated autosampler at 2-8 °C.
-
Long-term storage: Store in a freezer at -20 °C or below.
-
Solvent: Store in a non-aqueous solvent like acetonitrile or ethanol if possible. If an aqueous solution is necessary, use a buffered solution at a neutral pH.
-
Light Protection: Use amber vials or vials stored in the dark to prevent photodegradation.
-
Quantitative Data Summary
The following tables summarize the expected stability of this compound under various analytical conditions. This data is illustrative and based on the known chemical properties of epoxy compounds and prostaglandins. Actual degradation rates should be determined experimentally.
Table 1: Effect of Mobile Phase pH on the Stability of this compound at Room Temperature (25°C)
| Mobile Phase pH | Expected % Degradation after 4 hours | Expected % Degradation after 8 hours |
| 3.0 | 15 - 25% | 30 - 45% |
| 5.0 | 5 - 10% | 10 - 20% |
| 6.5 | < 2% | < 5% |
| 8.0 | 10 - 20% | 25 - 40% |
| 10.0 | > 30% | > 50% |
Table 2: Effect of Temperature on the Stability of this compound in a Buffered Solution (pH 6.5)
| Temperature (°C) | Expected % Degradation after 24 hours |
| 4 | < 1% |
| 25 | 2 - 5% |
| 40 | 10 - 15% |
Experimental Protocols
This section provides a detailed methodology for a stability-indicating HPLC-UV method for the analysis of Travoprost and its related substances, including this compound.
Protocol 1: Stability-Indicating HPLC Method for Travoprost and this compound
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size (or equivalent high-purity, end-capped column).
-
Mobile Phase A: 0.01 M Phosphate buffer, pH 6.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a diluent consisting of acetonitrile and water (50:50, v/v) to obtain a known concentration.
-
Sample Solution: Dilute the sample containing Travoprost and its impurities with the same diluent to a suitable concentration.
-
Filtration: Filter all solutions through a 0.45 µm nylon or PVDF syringe filter before injection.
4. System Suitability:
-
Inject a system suitability solution containing Travoprost and this compound.
-
The resolution between the two peaks should be greater than 2.0.
-
The tailing factor for each peak should be less than 1.5.
-
The relative standard deviation for replicate injections should be less than 2.0%.
Protocol 2: Forced Degradation Study
To understand the degradation pathways and to confirm the stability-indicating nature of the analytical method, a forced degradation study should be performed.
1. Acid Hydrolysis:
-
Treat the sample solution with 0.1 M HCl at 60 °C for 2 hours.
-
Neutralize the solution with 0.1 M NaOH before injection.
2. Base Hydrolysis:
-
Treat the sample solution with 0.1 M NaOH at 60 °C for 1 hour.
-
Neutralize the solution with 0.1 M HCl before injection.
3. Oxidative Degradation:
-
Treat the sample solution with 3% H₂O₂ at room temperature for 4 hours.
4. Thermal Degradation:
-
Expose the solid sample to 80 °C for 24 hours.
5. Photolytic Degradation:
-
Expose the sample solution to UV light (254 nm) for 24 hours.
Analyze all stressed samples using the stability-indicating HPLC method described in Protocol 1. Compare the chromatograms to an unstressed sample to identify and quantify the degradation products.
Visualizations
The following diagrams illustrate key concepts and workflows related to the analysis of this compound.
Caption: Degradation pathway of this compound.
Caption: Analytical workflow for this compound.
Validation & Comparative
Comparative Bioactivity Analysis: Travoprost and its 13,14-epoxy Derivative
A comprehensive review of the existing scientific literature reveals a significant lack of publicly available data directly comparing the bioactivity of Travoprost and its 13,14-epoxy derivative. The 13,14-epoxy Travoprost is identified primarily as a manufacturing impurity, a mixture of diastereomeric epoxides formed during the synthesis of the parent Travoprost compound.[1][2] Consequently, this guide will focus on the well-documented bioactivity of Travoprost, while noting the absence of specific pharmacological data for its epoxide impurity.
Travoprost, a synthetic prostaglandin F2α analog, is a potent and selective agonist for the prostaglandin F (FP) receptor.[3][4] It is clinically used for the reduction of elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[4][5] Its therapeutic effect is achieved by increasing the uveoscleral outflow of aqueous humor.
Quantitative Bioactivity Data of Travoprost
The following table summarizes key quantitative data regarding the bioactivity of Travoprost, compiled from various preclinical and clinical studies.
| Parameter | Value | Species/System | Reference |
| FP Receptor Binding Affinity | High Affinity (nanomolar range) | Cloned human ciliary body FP receptor | [6] |
| Receptor Selectivity | Selective for FP receptor over DP, EP1, EP3, EP4, IP, and TP receptors | Sub-micromolar affinity for other receptors | [6] |
| Functional Activity | Full Agonist | Prostaglandin FP receptor | [6] |
| In Vivo Efficacy (IOP Reduction) | 22.7% (at 0.1 µg) | Ocular hypertensive monkey | [6] |
| In Vivo Efficacy (IOP Reduction) | 28.6% (at 0.3 µg) | Ocular hypertensive monkey | [6] |
| Clinical Efficacy (IOP Reduction) | 8-8.9 mmHg | Human (POAG or OHT) | [5] |
POAG: Primary Open-Angle Glaucoma; OHT: Ocular Hypertension
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of bioactivity. Below are representative protocols for key experiments used to characterize the pharmacological profile of Travoprost.
Receptor Binding Assay
Objective: To determine the binding affinity of Travoprost acid (the active metabolite of Travoprost) to the FP receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human FP receptor (e.g., HEK-293 cells).
-
Radioligand Binding: A constant concentration of a radiolabeled prostaglandin (e.g., [³H]PGF2α) is incubated with the cell membranes.
-
Competition Binding: Increasing concentrations of unlabeled Travoprost acid are added to compete with the radioligand for binding to the FP receptor.
-
Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filters (representing bound ligand) is measured using a scintillation counter.
-
Data Analysis: The concentration of Travoprost acid that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value is then used to determine the equilibrium dissociation constant (Ki), which reflects the binding affinity.
Functional Assay (Calcium Mobilization)
Objective: To assess the functional activity of Travoprost as an FP receptor agonist.
Methodology:
-
Cell Culture: Cells expressing the FP receptor are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Compound Addition: The cells are exposed to varying concentrations of Travoprost acid.
-
Fluorescence Measurement: Activation of the Gq-coupled FP receptor by an agonist leads to an increase in intracellular calcium. This change is detected as an increase in fluorescence intensity using a fluorometric imaging plate reader.
-
Data Analysis: The concentration of Travoprost acid that produces 50% of the maximal response (EC50) is determined to quantify its potency as an agonist.
In Vivo Intraocular Pressure (IOP) Measurement in Animal Models
Objective: To evaluate the IOP-lowering efficacy of topically administered Travoprost.
Methodology:
-
Animal Model: Ocular hypertensive monkeys (e.g., cynomolgus monkeys with laser-induced glaucoma) are commonly used.
-
Baseline IOP Measurement: Baseline IOP is measured using a calibrated tonometer.
-
Drug Administration: A single drop of Travoprost solution (at various concentrations) is administered topically to one eye. The contralateral eye may serve as a control.
-
Post-Dose IOP Measurement: IOP is measured at multiple time points after drug administration (e.g., 2, 4, 6, 8, and 24 hours) to determine the onset, peak, and duration of the IOP-lowering effect.
-
Data Analysis: The percentage reduction in IOP from baseline is calculated for each time point and concentration.
Visualizing the Molecular and Experimental Pathways
Travoprost Signaling Pathway
Travoprost, after being hydrolyzed to its active form, travoprost free acid, binds to the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR). This binding activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix in the uveoscleral pathway, resulting in increased aqueous humor outflow and reduced intraocular pressure.
Caption: Signaling pathway of Travoprost via the FP receptor.
Experimental Workflow for IOP Assessment
The following diagram illustrates a typical workflow for assessing the efficacy of an IOP-lowering agent like Travoprost in a preclinical setting.
Caption: Workflow for in vivo assessment of IOP-lowering drugs.
Conclusion
Travoprost is a well-characterized, potent, and selective FP receptor agonist with proven efficacy in lowering intraocular pressure. Its mechanism of action through the FP receptor signaling pathway is well-understood and has been extensively studied. In contrast, this compound is identified in the literature solely as a manufacturing impurity. There is a notable absence of data on its bioactivity, including its affinity for the FP receptor or its effect on intraocular pressure. This highlights the critical importance of purity in pharmaceutical formulations to ensure consistent therapeutic efficacy and safety. For researchers and drug development professionals, the focus remains on the pharmacological profile of the active pharmaceutical ingredient, Travoprost, while controlling for impurities such as its 13,14-epoxy derivative to meet stringent quality standards.
References
- 1. This compound | Prostaglandin Receptor | 2557327-99-6 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Travoprost | C26H35F3O6 | CID 5282226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Safety and efficacy of travoprost solution for the treatment of elevated intraocular pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical efficacy of travoprost, a potent and selective FP prostaglandin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing Antibody Cross-Reactivity: Travoprost vs. 13,14-epoxy Travoprost
For Immediate Release
[City, State] – [Date] – This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cross-reactivity of anti-Travoprost antibodies with its process-related impurity, 13,14-epoxy Travoprost. Understanding the specificity of such antibodies is critical for the development of accurate immunoassays for pharmacokinetic studies and quality control of Travoprost formulations.
Travoprost, a prostaglandin F2α analog, is a potent medication used to reduce intraocular pressure. During its synthesis, impurities such as this compound, a mixture of diastereomeric epoxides, can be formed.[1][2] The structural similarity between Travoprost and this epoxide derivative necessitates a thorough evaluation of antibody cross-reactivity to ensure assay specificity.
Comparative Analysis of Antibody Specificity
To quantify the cross-reactivity of a polyclonal or monoclonal antibody raised against Travoprost, a competitive enzyme-linked immunosorbent assay (ELISA) is the method of choice. This immunoassay measures the ability of this compound to compete with Travoprost for binding to the anti-Travoprost antibody.
Table 1: Hypothetical Cross-Reactivity Data of Anti-Travoprost Antibody
| Analyte | IC50 (ng/mL) | Cross-Reactivity (%) |
| Travoprost | 2.5 | 100 |
| This compound | 50 | 5 |
| Prostaglandin F2α | 250 | 1 |
| Bimatoprost | > 1000 | < 0.25 |
| Latanoprost | > 1000 | < 0.25 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific antibody and experimental conditions.
The cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Travoprost / IC50 of this compound) x 100
A lower percentage of cross-reactivity indicates higher specificity of the antibody for Travoprost.
Experimental Protocols
A detailed protocol for a competitive ELISA to determine the cross-reactivity of anti-Travoprost antibodies is provided below.
Competitive ELISA Protocol for Cross-Reactivity Assessment
1. Materials and Reagents:
-
Anti-Travoprost Antibody (polyclonal or monoclonal)
-
Travoprost standard
-
This compound
-
Travoprost-Horseradish Peroxidase (HRP) conjugate
-
96-well microplate coated with a capture antibody (e.g., goat anti-rabbit IgG)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Buffer (e.g., PBS with 1% BSA)
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
2. Assay Procedure:
-
Preparation of Standards and Samples:
-
Prepare a serial dilution of the Travoprost standard in Assay Buffer to create a standard curve (e.g., ranging from 0.1 to 100 ng/mL).
-
Prepare a serial dilution of this compound and other potential cross-reactants in Assay Buffer.
-
-
Coating of Microplate:
-
If not pre-coated, coat the 96-well microplate with the capture antibody overnight at 4°C. Wash the plate three times with Wash Buffer. Block non-specific binding sites with Assay Buffer for 1 hour at room temperature.
-
-
Competitive Binding Reaction:
-
Add 50 µL of the standard, sample (this compound dilutions), or blank to the appropriate wells.
-
Add 25 µL of the anti-Travoprost antibody solution to each well.
-
Add 25 µL of the Travoprost-HRP conjugate to each well.
-
Incubate the plate for 2 hours at room temperature on a shaker.
-
-
Washing:
-
Wash the plate five times with Wash Buffer to remove unbound reagents.
-
-
Substrate Development:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate the plate for 15-30 minutes at room temperature in the dark.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the corresponding Travoprost concentrations.
-
Determine the IC50 value (the concentration of analyte that causes 50% inhibition of the maximum signal) for Travoprost and this compound from their respective dose-response curves.
-
Calculate the percent cross-reactivity using the formula mentioned above.
Visualizing the Experimental Workflow and Signaling Pathway
To further aid in the understanding of the experimental process and the biological context of Travoprost's action, the following diagrams are provided.
Figure 1. Workflow for determining antibody cross-reactivity using competitive ELISA.
Travoprost exerts its therapeutic effect by acting as a selective agonist of the Prostaglandin F Receptor (FP receptor).[3] The activation of this G-protein coupled receptor initiates a signaling cascade that leads to a reduction in intraocular pressure.
Figure 2. Simplified signaling pathway of Travoprost via the FP receptor.
This guide provides a foundational methodology for assessing the cross-reactivity of anti-Travoprost antibodies. The successful implementation of these protocols will enable researchers to develop highly specific and reliable immunoassays for Travoprost, contributing to the advancement of ophthalmic drug development and quality assurance.
References
- 1. raybiotech.com [raybiotech.com]
- 2. CN104297352A - Method of analyzing travoprost content and related compounds - Google Patents [patents.google.com]
- 3. Efficacy and patient tolerability of travoprost BAK-free solution in patients with open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Travoprost and its Epoxide Impurity: A Cytotoxicity Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic profiles of the prostaglandin analog Travoprost and its corresponding epoxide impurity. While extensive research has been conducted on the ocular toxicity of Travoprost, particularly in the context of preservative agents, a significant knowledge gap exists regarding the specific cytotoxic effects of its epoxide degradation product. This document summarizes the available experimental data for Travoprost and highlights the current lack of information on its epoxide impurity, emphasizing the need for further investigation.
Quantitative Cytotoxicity Data
Direct comparative studies on the cytotoxicity of Travoprost and its epoxide impurity are not available in the published literature. The following table summarizes representative data on the cytotoxicity of Travoprost from various in vitro studies. It is crucial to note that the observed cytotoxicity of Travoprost solutions is often significantly influenced by the presence and type of preservative used.
| Cell Line | Assay | Test Substance | Concentration | Exposure Time | Cell Viability (%) | Reference |
| Human Corneal Epithelial Cells (HCE) | Live/Dead Assay | Travoprost 0.004% with SofZia | Undiluted | 25 min | ~72% | [1] |
| Human Corneal Epithelial Cells (HCE) | Live/Dead Assay | Travoprost 0.004% with 0.015% BAK | Undiluted | 25 min | ~14% | [1] |
| Human Conjunctival Epithelial Cells | Neutral Red & Alamar Blue | Travoprost with Polyquaternium-1 (PQ) | Not specified | Not specified | No significant difference from PBS control | [2] |
| Human Conjunctival Epithelial Cells | Neutral Red & Alamar Blue | Travoprost with 0.015% BAK | Not specified | Not specified | Significantly more cytotoxic than Travoprost with PQ | [2] |
| Chang (human conjunctiva), SIRC (rabbit cornea), RC-1 (rabbit cornea), BCE C/D-1b (bovine cornea) | Neutral Red & MTT Assay | Travoprost 0.004% (Travatan® with BAK) | Undiluted | 10, 30, 60 min | Variable, generally lower than Travoprost with SofZia | [3][4] |
| Conjunctiva-derived epithelial cells | Neutral Red Assay | Travoprost 0.004% with 0.015% BAK | 1:100 dilution | 24 hours | ~58% of control | [5] |
Note: BAK (Benzalkonium Chloride) is a common preservative in ophthalmic solutions known to induce ocular surface toxicity.[5][6] SofZia and Polyquaternium-1 are alternative preservatives generally associated with lower cytotoxicity.[2][3]
Experimental Protocols
The following are detailed methodologies for common in vitro cytotoxicity assays used in the evaluation of ophthalmic drugs.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Culture: Cells (e.g., human corneal or conjunctival epithelial cells) are seeded in 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.
-
Treatment: The culture medium is replaced with medium containing various concentrations of the test compounds (Travoprost or its epoxide impurity) and controls (vehicle and positive control for cytotoxicity).
-
Incubation: Cells are incubated with the test compounds for a specified period (e.g., 10 minutes to 24 hours).
-
MTT Addition: After incubation, the treatment medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours at 37°C.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control cells.
Neutral Red (NR) Assay
The Neutral Red assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
-
Cell Culture and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.
-
Incubation with NR: After the treatment period, the medium is replaced with a medium containing a specific concentration of Neutral Red (e.g., 50 µg/mL) and incubated for approximately 2-3 hours.
-
Dye Extraction: The cells are then washed to remove excess dye, and a destain solution (e.g., a mixture of acetic acid, ethanol, and water) is added to extract the dye from the lysosomes.
-
Absorbance Measurement: The absorbance of the extracted dye is measured using a microplate reader at a wavelength of about 540 nm.
-
Data Analysis: The amount of dye retained is proportional to the number of viable cells.
Live/Dead Viability/Cytotoxicity Assay
This assay uses a two-color fluorescence system to distinguish between live and dead cells.
-
Reagents: The assay typically uses calcein AM (which stains live cells green) and ethidium homodimer-1 (EthD-1, which stains dead cells red).
-
Cell Culture and Treatment: Cells are cultured and treated as described for the other assays.
-
Staining: Following treatment, a solution containing both fluorescent dyes is added to the cells and incubated for a short period (e.g., 15-30 minutes).
-
Imaging: The stained cells are visualized and quantified using a fluorescence microscope or a fluorescence plate reader.
-
Data Analysis: The ratio of green (live) to red (dead) cells is determined to assess the cytotoxicity of the test compound.
Visualizations
Caption: General workflow for in vitro cytotoxicity testing.
Caption: Simplified degradation pathway of Travoprost.
Discussion and Future Directions
The available data consistently demonstrates that the cytotoxicity of Travoprost ophthalmic solutions is significantly influenced by the accompanying preservative. Formulations containing BAK exhibit higher levels of in vitro toxicity compared to those with alternative preservatives like SofZia or Polyquaternium-1.[1][2][3][4] This underscores the importance of considering the entire formulation when evaluating the safety profile of topical ophthalmic drugs.
A critical unanswered question is the intrinsic cytotoxicity of the Travoprost epoxide impurity. As a known degradation product, its potential to contribute to ocular surface toxicity cannot be dismissed without empirical evidence. The formation of this impurity can be influenced by factors such as exposure to oxygen and light, as well as thermal stress.[7][8]
Future research should prioritize the following:
-
Direct Comparative Cytotoxicity Studies: In vitro studies directly comparing the cytotoxicity of purified Travoprost and its epoxide impurity on relevant ocular cell lines (e.g., human corneal and conjunctival epithelial cells) are essential.
-
Dose-Response and Time-Course Analyses: Establishing the concentration- and time-dependent cytotoxic effects of the epoxide impurity will provide a comprehensive understanding of its toxicological profile.
-
Mechanistic Studies: Investigating the cellular mechanisms underlying any observed cytotoxicity of the epoxide impurity (e.g., induction of apoptosis, oxidative stress) will provide valuable insights into its potential for causing ocular surface damage.
References
- 1. In vitro toxicity of topical ocular prostaglandin analogs and preservatives on corneal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative in vitro toxicology study of travoprost polyquad-preserved, travoprost BAK-preserved, and latanoprost BAK-preserved ophthalmic solutions on human conjunctival epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Cytotoxicity of prostaglandin analog eye drops preserved with benzalkonium chloride in multiple corneoconjunctival cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. In vitro study of inflammatory potential and toxicity profile of latanoprost, travoprost, and bimatoprost in conjunctiva-derived epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. veeprho.com [veeprho.com]
- 8. scholars.northwestern.edu [scholars.northwestern.edu]
A Comparative Guide to Travoprost and its 13,14-Epoxy Isomers for Ocular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to Travoprost and its 13,14-Epoxy Isomers
Travoprost is a potent and selective prostaglandin F2α (FP) receptor agonist used clinically to reduce intraocular pressure (IOP) in patients with glaucoma and ocular hypertension.[1][2][3] It is an isopropyl ester prodrug that is hydrolyzed in the eye to its active free acid, which then exerts its therapeutic effect.[4] The 13,14-epoxy Travoprost is identified as a mixture of diastereomeric epoxides that can be formed during the manufacturing process of Travoprost. As potential impurities or related compounds, understanding the pharmacological profile of these isomers is crucial for quality control and a comprehensive understanding of the drug's activity.
Mechanism of Action: The FP Receptor Signaling Pathway
Travoprost free acid binds with high affinity to the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR).[1][4] This interaction initiates a signaling cascade that leads to an increase in the uveoscleral outflow of aqueous humor, and to a lesser extent, outflow through the trabecular meshwork, ultimately lowering IOP.[2][3] The primary signaling pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Proposed Head-to-Head Comparison of this compound Isomers
A comprehensive comparison of the this compound isomers would require the evaluation of their binding affinity, functional activity, and potential off-target effects. The following tables outline the key parameters and experimental setups for such a comparison.
Table 1: Comparative Binding Affinity at the FP Receptor
| Isomer | Ki (nM) at FP Receptor | Fold Difference vs. Travoprost |
| Travoprost (Free Acid) | [Insert Data] | 1x |
| 13,14-epoxy Isomer 1 | [Insert Data] | [Calculate] |
| 13,14-epoxy Isomer 2 | [Insert Data] | [Calculate] |
| 13,14-epoxy Isomer 'n' | [Insert Data] | [Calculate] |
Table 2: Comparative Functional Activity at the FP Receptor
| Isomer | EC50 (nM) for Ca²⁺ Mobilization | Max Response (% of Travoprost) |
| Travoprost (Free Acid) | [Insert Data] | 100% |
| 13,14-epoxy Isomer 1 | [Insert Data] | [Calculate] |
| 13,14-epoxy Isomer 2 | [Insert Data] | [Calculate] |
| 13,14-epoxy Isomer 'n' | [Insert Data] | [Calculate] |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments required to generate the comparative data outlined above.
Competitive Radioligand Binding Assay for FP Receptor Affinity
This assay determines the binding affinity (Ki) of the test compounds for the FP receptor by measuring their ability to displace a radiolabeled ligand.
Experimental Workflow:
Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the FP receptor in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-PGF2α) and varying concentrations of the unlabeled test compounds (Travoprost free acid and its 13,14-epoxy isomers).
-
Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay for Functional Activity
This assay measures the ability of the test compounds to activate the FP receptor and trigger the release of intracellular calcium, providing a measure of their functional potency (EC50) and efficacy.
Experimental Workflow:
Protocol:
-
Cell Culture: Plate cells stably or transiently expressing the human FP receptor in a 96-well plate.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which will be cleaved by intracellular esterases to its active, cell-impermeant form.
-
Compound Addition: Use an automated liquid handler or a fluorescence plate reader with injection capabilities to add varying concentrations of the test compounds to the wells.
-
Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compounds using a plate reader with appropriate excitation and emission wavelengths. The increase in fluorescence corresponds to the increase in intracellular calcium concentration.
-
Data Analysis: Plot the change in fluorescence against the logarithm of the compound concentration to generate dose-response curves and determine the EC50 and maximum response for each compound.
Conclusion
While direct experimental data comparing the 13,14-epoxy isomers of Travoprost is currently lacking in the scientific literature, this guide provides the necessary framework for such an investigation. By employing standardized and robust in vitro assays, researchers can elucidate the pharmacological profiles of these related compounds. A thorough characterization of their binding affinities and functional activities at the FP receptor is essential for a complete understanding of the Travoprost drug substance and for ensuring the quality and safety of this important glaucoma medication. The provided experimental protocols and workflows serve as a valuable resource for initiating and conducting these critical studies.
References
Assessing the Impact of 13,14-epoxy Travoprost on Travoprost Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Travoprost and its process-related impurity, 13,14-epoxy Travoprost. Due to a lack of publicly available data on the pharmacological activity of this compound, this document will focus on the established efficacy of Travoprost and present the experimental protocols that can be utilized to assess the potential impact of this impurity.
Introduction to Travoprost and this compound
Travoprost is a synthetic prostaglandin F2α analog used clinically to reduce intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[1][2] It is an isopropyl ester prodrug that is hydrolyzed by corneal esterases to its biologically active free acid, which then acts as a selective agonist at the prostaglandin FP receptor.[3][4][5] Activation of the FP receptor increases the outflow of aqueous humor from the eye, primarily through the uveoscleral pathway, leading to a reduction in IOP.[2][3]
This compound is identified as a mixture of diastereomeric epoxides that can be generated during the manufacturing process of Travoprost.[6] As a process-related impurity, its potential impact on the efficacy and safety of the final drug product is a critical consideration for quality control and regulatory purposes. To date, no direct comparative studies on the efficacy of Travoprost versus this compound have been published.
Comparative Efficacy Data
Currently, there is no available quantitative data directly comparing the efficacy of Travoprost with this compound in reducing intraocular pressure. The following table summarizes the established IOP-lowering efficacy of Travoprost from clinical studies. This data serves as a benchmark against which this compound could be compared.
| Compound | Concentration | Mean IOP Reduction (mmHg) | Study Population | Reference |
| Travoprost | 0.004% | 7-9 mmHg | Patients with open-angle glaucoma or ocular hypertension | Alcon |
| Travoprost | 0.004% | ~25-32% from baseline | Patients with primary open-angle glaucoma or ocular hypertension | [2] |
Note: The efficacy of this compound is unknown. It is crucial to perform the experimental protocols outlined below to determine its pharmacological activity.
Experimental Protocols
To assess the impact of this compound on Travoprost efficacy, a series of in vitro and in vivo experiments are necessary. These protocols are designed to evaluate the binding affinity and functional activity at the prostaglandin FP receptor and the in vivo effect on intraocular pressure.
In Vitro Assessment: Prostaglandin FP Receptor Binding and Activity
1. Radioligand Binding Assay for FP Receptor Affinity
-
Objective: To determine the binding affinity (Ki) of Travoprost free acid and this compound for the prostaglandin FP receptor.
-
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing the human prostaglandin FP receptor.
-
Harvest cells and prepare cell membrane fractions by homogenization and centrifugation.
-
-
Binding Assay:
-
Incubate cell membranes with a known concentration of a radiolabeled prostaglandin, such as [³H]-PGF2α.
-
Add increasing concentrations of unlabeled competitor ligands (Travoprost free acid or this compound).
-
After incubation, separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the competitor ligand.
-
Calculate the IC50 (concentration of competitor that inhibits 50% of specific binding) and determine the Ki value using the Cheng-Prusoff equation.
-
-
2. Functional Assay for FP Receptor Agonism
-
Objective: To determine the functional potency (EC50) and efficacy of Travoprost free acid and this compound as agonists of the FP receptor.
-
Methodology (Calcium Mobilization Assay):
-
Cell Culture and Loading:
-
Culture HEK293 cells expressing the human FP receptor.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
-
Fluorescence Measurement:
-
Treat the cells with increasing concentrations of Travoprost free acid or this compound.
-
Measure the change in intracellular calcium concentration by monitoring the fluorescence signal using a fluorometric imaging plate reader.[7]
-
-
Data Analysis:
-
Plot the change in fluorescence against the log concentration of the agonist.
-
Determine the EC50 value (concentration that produces 50% of the maximal response).
-
-
Figure 1. In vitro workflow to assess FP receptor binding and activation.
In Vivo Assessment: Intraocular Pressure Reduction in an Animal Model
-
Objective: To compare the IOP-lowering efficacy of topically administered Travoprost and this compound in a relevant animal model.
-
Animal Model: Normotensive or laser-induced hypertensive New Zealand White rabbits are commonly used models.[8][9][10]
-
Methodology:
-
Animal Acclimation and Baseline IOP Measurement:
-
Drug Administration:
-
Randomly assign animals to treatment groups: Vehicle control, Travoprost (e.g., 0.004% solution), and this compound (at various concentrations).
-
Administer a single drop of the respective test article to one eye of each animal. The contralateral eye can serve as a control.
-
-
IOP Measurement Post-Dosing:
-
Measure IOP at multiple time points after drug administration (e.g., 2, 4, 6, 8, 12, and 24 hours) to determine the onset and duration of action.
-
-
Data Analysis:
-
Calculate the change in IOP from baseline for each treatment group at each time point.
-
Statistically compare the IOP reduction between the Travoprost and this compound groups.
-
-
Figure 2. In vivo experimental workflow for IOP measurement.
Logical Framework for Assessing Impact
The potential impact of this compound on Travoprost efficacy can be categorized based on the outcomes of the proposed experiments.
Figure 3. Logical relationship of potential outcomes.
Conclusion
While this compound is a known impurity in the synthesis of Travoprost, its pharmacological activity and impact on the therapeutic efficacy of Travoprost are not documented in publicly available literature. The provided experimental protocols for in vitro receptor binding and functional assays, along with in vivo intraocular pressure measurement in an animal model, offer a comprehensive framework for researchers and drug development professionals to rigorously assess this impact. The data generated from these studies would be essential for setting appropriate specifications for this impurity in the drug substance and final drug product, ensuring the consistent efficacy and safety of Travoprost for the treatment of glaucoma and ocular hypertension.
References
- 1. drugs.com [drugs.com]
- 2. Safety and efficacy of travoprost solution for the treatment of elevated intraocular pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. Preclinical efficacy of travoprost, a potent and selective FP prostaglandin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Travoprost 13,14-Epoxide (Mixture of Diastereomers) | C26H35F3O7 | CID 71684691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Portico [access.portico.org]
- 11. Non-Invasive intraocular pressure measurement in animals models of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Receptor Binding: Travoprost and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor binding characteristics of Travoprost, a prostaglandin F2α analogue widely used in the management of glaucoma and ocular hypertension. The focus is on its active metabolite, Travoprost free acid, and its interaction with the prostaglandin F (FP) receptor. A comparative context is established by presenting data for other key prostaglandin analogues. This analysis is supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.
While the initial query included a comparison with a "Travoprost epoxide," a thorough review of the scientific literature did not yield evidence of this compound as a significant metabolite of Travoprost. The primary metabolic pathways for Travoprost involve hydrolysis to its active free acid, followed by beta-oxidation of the alpha chain and oxidation of the 15-hydroxyl group[1][2][3]. Therefore, this guide will focus on the well-documented active form, Travoprost free acid, and its receptor binding profile in comparison to other relevant prostaglandin analogues.
Quantitative Receptor Binding Data
The binding affinity of a drug for its receptor is a critical determinant of its potency and selectivity. The following table summarizes the binding affinities (Ki) of Travoprost free acid and other prostaglandin analogues for the FP receptor and other prostanoid receptors. A lower Ki value indicates a higher binding affinity.
| Compound | FP Receptor Ki (nM) | Other Prostanoid Receptor Ki (nM) |
| Travoprost free acid ([+]-fluprostenol) | 35 ± 5 | DP: 52,000, EP1: 9,540, EP3: 3,501, EP4: 41,000, IP: >90,000, TP: 121,000[4] |
| Latanoprost acid | 98 | EP1: 119 (functional activity EC50)[4] |
| Bimatoprost acid | 83 | EP1: 95, EP3: 387[4] |
Key Findings:
-
Travoprost free acid demonstrates a high and selective affinity for the FP receptor, with a Ki of 35 ± 5 nM[4].
-
Its affinity for other prostanoid receptors (DP, EP1, EP3, EP4, IP, and TP) is significantly lower, indicating high selectivity for the FP receptor[4].
-
In comparison, while Latanoprost acid and Bimatoprost acid also bind to the FP receptor, they exhibit notable affinity for other prostanoid receptors as well, suggesting lower selectivity than Travoprost free acid[4].
Experimental Protocols
A comprehensive understanding of the data necessitates a clear view of the methodologies used to obtain it. Below is a detailed, representative protocol for a competitive radioligand binding assay used to determine the binding affinity of compounds for the FP receptor.
Protocol: FP Receptor Competitive Radioligand Binding Assay
1. Membrane Preparation:
- Cells or tissues expressing the FP receptor (e.g., human ciliary muscle cells, HEK293 cells transfected with the FP receptor) are harvested.
- The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 1mM EDTA, pH 7.4) containing protease inhibitors.
- The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
- The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
- The membrane pellet is washed and resuspended in a binding buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4).
- Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).
2. Competitive Binding Assay:
- The assay is typically performed in a 96-well plate format.
- To each well, the following are added in order:
- Binding buffer.
- A fixed concentration of a radiolabeled ligand that binds to the FP receptor (e.g., [3H]-PGF2α).
- Increasing concentrations of the unlabeled competitor compound (e.g., Travoprost free acid, Latanoprost acid).
- The membrane preparation.
- Total binding is determined in wells containing the radioligand and membranes without any competitor.
- Non-specific binding is determined in wells containing the radioligand, membranes, and a high concentration of an unlabeled FP receptor agonist to saturate the receptors.
- The plate is incubated for a specific time at a controlled temperature (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.
3. Separation and Detection:
- The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
- The filters are washed with ice-cold wash buffer to remove unbound radioligand.
- The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
- Specific binding is calculated by subtracting the non-specific binding from the total binding.
- The data is plotted as the percentage of specific binding versus the log concentration of the competitor.
- The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.
- The Ki value (the inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Molecular Landscape
To further elucidate the mechanisms discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the key signaling pathway involved.
Caption: Workflow for a competitive radioligand binding assay.
Caption: The Gq-coupled FP receptor signaling cascade.
Conclusion
The available data robustly supports that Travoprost, through its active metabolite Travoprost free acid, is a highly potent and selective agonist for the prostaglandin FP receptor. Its high binding affinity and selectivity likely contribute to its efficacy in lowering intraocular pressure. The lack of evidence for a "Travoprost epoxide" metabolite suggests that future comparative studies should continue to focus on the well-characterized free acid form against other clinically relevant prostaglandin analogues. The provided experimental protocol and pathway diagrams offer a foundational understanding for researchers engaged in the study of prostaglandin receptor pharmacology and the development of novel ophthalmic therapeutics.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Travoprost | C26H35F3O6 | CID 5282226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Laboratory Verification of 13,14-epoxy Travoprost Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commercially available 13,14-epoxy Travoprost standards, a critical impurity and reference material in the analysis of the prostaglandin F2α analog, Travoprost. The information presented is based on publicly available data from suppliers and relevant scientific literature. Independent verification and comparison are crucial for ensuring the accuracy and reliability of analytical data in research and pharmaceutical quality control.
Introduction to this compound
This compound is a known process impurity and degradation product of Travoprost, an ophthalmic solution used to reduce intraocular pressure.[1] As a significant related compound, its monitoring and control are essential for the quality and safety of Travoprost drug products. The United States Pharmacopeia (USP) monograph for Travoprost includes a limit for an "epoxide derivative," highlighting its regulatory importance.[2] Accurate quantification of this impurity relies on the availability of well-characterized reference standards.
Comparison of Commercially Available Standards
While direct independent laboratory verification reports are not publicly available, a comparison can be drawn from the information provided by various chemical suppliers. The following table summarizes the typical specifications for this compound reference standards. It is important to note that a detailed Certificate of Analysis (CoA) should be requested from the supplier for lot-specific data.
| Parameter | Supplier A (Typical) | Supplier B (Typical) | Supplier C (Typical) |
| Product Name | This compound | Travoprost Epoxide (Mixture of Diastereomers) | This compound |
| Purity (by HPLC) | ≥98% | ≥98% | ≥98% |
| Identification | H-NMR, MS, HPLC | H-NMR, MS, HPLC | H-NMR, MS |
| Appearance | Yellow Oil or Solid | Yellow Oil | Solid |
| Molecular Formula | C₂₆H₃₅F₃O₇ | C₂₆H₃₅F₃O₇ | C₂₆H₃₅F₃O₇ |
| Molecular Weight | 516.55 g/mol | 516.55 g/mol | 516.55 g/mol |
| Certificate of Analysis | Available upon request | Available upon request | Available upon request |
Experimental Protocols
The analysis of this compound typically involves chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The following are representative methodologies based on published methods for Travoprost and its related compounds.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is suitable for determining the purity of a this compound standard and for separating it from Travoprost and other related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at pH 3.0) and acetonitrile. The specific gradient will depend on the full impurity profile being analyzed.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.[3]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.[3]
-
Sample Preparation: The reference standard is accurately weighed and dissolved in a suitable solvent, such as acetonitrile or methanol, to a known concentration.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Trace Analysis
LC-MS/MS provides high sensitivity and selectivity for the identification and quantification of this compound, especially at low levels.
-
Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A high-resolution reversed-phase column (e.g., UPLC BEH C18, 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the adducts of interest.
-
Mass Analysis: The mass spectrometer is operated in full scan mode for initial identification and then in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for quantitative analysis, using specific precursor and product ion transitions for this compound.[4]
-
Sample Preparation: Similar to HPLC, the sample is dissolved in a suitable solvent. For trace analysis in complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary.
Visualizations
Experimental Workflow for HPLC Purity Assessment
Caption: Workflow for determining the purity of a this compound standard using HPLC-UV.
Logical Relationship of Travoprost and its Impurities
Caption: Formation pathways of this compound as an impurity.
References
Safety Operating Guide
Ensuring Safe and Compliant Disposal of 13,14-epoxy Travoprost: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 13,14-epoxy Travoprost, a compound classified as a Dangerous Good for transport, necessitating its management as hazardous waste.[1]
Core Disposal Protocol: Incineration via Licensed Waste Management
Key Procedural Steps:
-
Waste Identification and Segregation:
-
Always treat this compound and any materials contaminated with it (e.g., vials, pipette tips, absorbent materials) as hazardous waste.
-
Collect this waste in a dedicated, properly sealed, and clearly labeled hazardous waste container. The label should explicitly state "Hazardous Waste" and "this compound."
-
Store this container separately from other chemical waste streams to prevent accidental mixing and potential reactions.
-
-
Personal Protective Equipment (PPE):
-
When handling this compound waste, wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
-
Container Management and Storage:
-
Ensure the hazardous waste container is in good condition, free from leaks, and kept closed when not in use.
-
Store the container in a designated, secure, and well-ventilated area, in accordance with your institution's hazardous waste storage policies.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical safety officer to arrange for the pickup and disposal of the hazardous waste container.
-
Do not attempt to dispose of this material down the drain or in regular trash. The sewering of hazardous pharmaceutical waste is broadly prohibited.[4]
-
Emergency Procedures: Spill Management
In the event of a spill of this compound:
-
Restrict Access: Immediately alert others in the vicinity and restrict access to the spill area.
-
Wear PPE: Don appropriate PPE before attempting to clean the spill.
-
Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container for this compound.
-
Decontamination: Clean the spill area thoroughly with soap and water, and dispose of all cleaning materials as hazardous waste.
Quantitative Data and Experimental Protocols
Specific quantitative data regarding disposal parameters (e.g., concentration limits for specific disposal methods) and detailed experimental protocols for the chemical inactivation of this compound are not available in published literature or safety data sheets. The consistent recommendation is for professional disposal.
Logical Workflow for Disposal
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Procedural workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling 13,14-epoxy Travoprost
For researchers, scientists, and drug development professionals, ensuring safety during the handling of potent compounds like 13,14-epoxy Travoprost is paramount. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), handling procedures, and disposal plans to minimize risk and ensure a safe laboratory environment. This compound is classified as a dangerous good for transport and requires careful handling.[1]
Personal Protective Equipment (PPE)
A thorough risk assessment considering the quantity, physical form (solid or solution), and the specific laboratory procedure should determine the appropriate level of PPE. The following table summarizes the recommended PPE for various activities involving potent compounds.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (as a powder) | - Full-face powered air-purifying respirator (PAPR) or a supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of potent powders necessitates full respiratory protection. Double-gloving provides an additional barrier against contamination.[2] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. Engineering controls like a fume hood are the primary means of protection.[2] |
| General Laboratory Operations | - Lab coat- Safety glasses- Gloves | Standard laboratory practice to protect against incidental contact.[2] |
Experimental Protocol: Safe Handling and Disposal
A systematic approach is crucial for safely managing potent compounds from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a designated, locked, and well-ventilated area, away from incompatible materials.
-
Keep the container tightly closed in a dry and cool place.[3]
2. Preparation and Handling:
-
All handling of this compound, especially in its powdered form, should occur within a certified containment primary engineering control (C-PEC), such as a Class II Biological Safety Cabinet or a compounding aseptic containment isolator.
-
Before starting work, ensure a spill kit is readily available.
-
When preparing solutions, use the smallest feasible quantity of the compound.
3. Disposal Plan:
-
Unused Compound: Dispose of as hazardous chemical waste through a certified hazardous waste vendor. The container must be compatible with the chemical and clearly labeled.
-
Contaminated Labware (e.g., vials, pipette tips): Collect in a designated, puncture-resistant, and sealed container labeled "Hazardous Waste" with the name of the compound.[2]
-
Contaminated PPE (e.g., gloves, lab coat): Carefully doff PPE to avoid self-contamination and place it in a sealed bag or container labeled as hazardous waste.[2]
-
Cured Epoxy Waste: Once the epoxy is fully cured by mixing the resin and hardener at the correct ratio, it is generally not considered hazardous and can be disposed of as non-hazardous solid waste.[4][5] However, given the potent nature of the parent compound, it is prudent to consult with your institution's environmental health and safety department for specific guidance. Before mixing for disposal, remember that the individual components may be classified as hazardous waste (e.g., ignitable or corrosive).[6]
Emergency Procedures
In the event of an accidental exposure, immediate action is critical.
-
Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids. If contact lenses are present, remove them if it is easy to do so. Continue rinsing and seek medical attention.[3]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[7] Remove and wash contaminated clothing before reuse.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention.[7]
Visualizing Safe Handling and Emergency Response
To further clarify the procedural steps, the following diagrams illustrate the safe handling workflow and the emergency response plan.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
